molecular formula C23H23N5O4 B1255016 Meleagrine

Meleagrine

Cat. No.: B1255016
M. Wt: 433.5 g/mol
InChI Key: JTJJJLSLKZFEPJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meleagrine is a biologically active indole alkaloid natural product, primarily isolated from various species of Penicillium fungi, that presents a compelling profile for research in oncology and infectious disease. Its significant research value is anchored in its characterized activity against two distinct and high-value molecular targets. In cancer research, this compound has been identified as a novel and potent ATP-competitive inhibitor of the receptor tyrosine kinase c-Met . The c-Met signaling pathway is a clinically validated target for cancer therapy, as its dysregulation is strongly associated with tumor invasion, metastasis, and poor prognosis. Studies have demonstrated that this compound treatment leads to a dose-dependent inhibition of Hepatocyte Growth Factor (HGF)-induced migration and invasion in breast cancer cell lines . Furthermore, its efficacy has been validated in vivo, where it potently suppressed the growth of invasive triple-negative breast tumors in an orthotopic mouse model, underscoring its potential as a lead compound for targeting c-Met-dependent metastatic malignancies . Concurrently, this compound has been established as a new class of inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI) . FabI is a crucial enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II), making it a promising target for novel antibacterial development. Research shows that Meleagrin binds to Staphylococcus aureus FabI, inhibits intracellular fatty acid synthesis, and effectively suppresses bacterial growth . Intriguingly, evidence suggests it possesses at least one additional, non-FabI mode of antibacterial action, which may contribute to a reduced potential for resistance development . Beyond these primary mechanisms, the compound has also shown potent cytotoxicity against other cancer cell lines, including multidrug-resistant human cervix carcinoma, and has displayed antibiofilm activity against Staphylococcus aureus . This multifaceted biological activity makes this compound a valuable tool compound for investigating pathways in cancer metastasis and for exploring new strategies to overcome antibacterial resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione

InChI

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+

InChI Key

JTJJJLSLKZFEPJ-LICLKQGHSA-N

SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O

Isomeric SMILES

CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O

Synonyms

meleagrin

Origin of Product

United States

Foundational & Exploratory

Meleagrine: A Fungal Alkaloid with Therapeutic Potential - A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meleagrine, a prenylated indole alkaloid with a complex triazaspirocyclic skeleton, has emerged as a promising natural product with a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its key biological targets. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this fungal metabolite.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various species of fungi belonging to the genus Penicillium.[2][3] These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying vegetation, and as endophytes in plants. Marine environments have also been identified as a rich source of this compound-producing fungi.[1]

A number of Penicillium species have been identified as producers of this compound and its analogs. These include, but are not limited to:

  • Penicillium chrysogenum : This species, famously known for its production of penicillin, is also a significant source of this compound.[2][4] Strains have been isolated from various sources, including as an endophyte from the olive tree (Olea europaea) and from Red Sea sediments.[1][2]

  • Penicillium meleagrinum : As the species from which the compound was first isolated, P. meleagrinum remains a key natural source.[2][5]

  • Penicillium commune : An endophytic fungus isolated from the toxic medicinal plant Tylophora ovata has been shown to produce novel meleagrin analogues.[6]

  • Penicillium sp. : Various other Penicillium species, including a marine-derived strain designated OUCMDZ-1435, have been reported to produce this compound.[7][8]

The production of this compound can be influenced by fermentation conditions, and optimization of these parameters can lead to significantly increased yields.[8]

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves a multi-step process of extraction and chromatography. The following protocol is a representative example for the isolation of this compound from Penicillium chrysogenum.

Experimental Protocol: Isolation from Penicillium chrysogenum

2.1.1. Fungal Culture and Fermentation

  • A pure culture of Penicillium chrysogenum is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB).

  • The culture is incubated for a period of 7 to 15 days, or until sufficient biomass and secondary metabolite production is achieved. Fermentation can be carried out in shaker flasks to ensure adequate aeration.

2.1.2. Extraction of Fungal Metabolites

  • Following incubation, the fungal biomass (mycelia) is separated from the culture broth by filtration.

  • The mycelia are extracted exhaustively with an organic solvent such as dichloromethane (CH₂Cl₂) or methanol.[2]

  • The culture filtrate is also extracted with a solvent like chloroform to recover extracellular metabolites.

  • The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[2]

2.1.3. Chromatographic Purification

  • The crude extract is subjected to a series of chromatographic separations to isolate this compound.

  • Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or Sephadex LH-20. A gradient elution system with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient, is typically employed.[1]

  • Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further rounds of chromatography, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

2.1.4. Yield

  • In one reported isolation from a large-scale fermentation of an endophytic P. chrysogenum, a bioguided fractionation of a 5g crude extract yielded pure this compound.[2] Another study reported obtaining 120 mg of this compound from a starting crude extract.[1] A fermentation optimization study reported a yield of 335 mg/L of this compound from Penicillium sp. OUCMDZ-1435.[8]

Physicochemical and Spectroscopic Data

Pure this compound is typically obtained as a pale-yellow crystalline solid.[1] Its molecular formula has been determined as C₂₃H₂₃N₅O₄.[1]

Table 1: Spectroscopic Data for this compound
Data TypeDescription
Mass Spectrometry Molecular Formula: C₂₃H₂₃N₅O₄ [M+H]⁺: m/z 434[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.27 (1H, s), 7.59 (1H, s), 7.57 (1H, d, J = 7.85 Hz), 7.30 (1H, s), 7.26 (1H, dt, J = 7.8, 0.95 Hz), 7.09 (1H, dt, J = 7.55, 0.95 Hz), 6.98 (1H, d, J = 7.85 Hz), 6.12 (1H, brs), 5.50 (1H, s), 5.11 (1H, d, J = 9.6 Hz), 5.05 (1H, d, J = 17.1 Hz), 3.73 (3H, s), 1.34 (3H, s), 1.24 (3H, s)[1]
¹³C NMR (100 MHz, CDCl₃:CD₃OD (1:1)) δ (ppm): 167.0, 159.2, 146.5, 141.8, 141.8, 136.8, 134.3, 128.5, 126.1, 125.5, 124.9, 123.6, 122.8, 111.3, 111.3, 109.5, 108.5, 101.6, 65.4, 52.5, 42.6, 29.7[1]
Infrared (IR) Spectroscopy Data not available in the reviewed sources.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways.

Inhibition of c-Met Signaling in Cancer

This compound has demonstrated significant antiproliferative, antimigratory, and anti-invasive properties in c-Met-dependent breast cancer cells.[2] The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades that promote cell growth, survival, and motility.[2] this compound has been shown to inhibit the phosphorylation of c-Met, thereby blocking the activation of this oncogenic pathway.[2]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet Phosphorylated c-Met cMet->p_cMet autophosphorylation This compound This compound This compound->p_cMet inhibits GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: this compound's inhibition of the c-Met signaling pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway

In studies investigating its protective effects against bleomycin-induced pulmonary fibrosis, this compound was found to activate the Nrf2/HO-1 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes that protect the cell from damage. This compound's ability to activate this pathway contributes to its antioxidant and anti-inflammatory properties.

Nrf2_Pathway cluster_nucleus OxidativeStress Oxidative Stress (e.g., Bleomycin) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription of Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response

Figure 2: this compound's activation of the Nrf2/HO-1 pathway.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general procedure for evaluating the effect of this compound on a specific signaling pathway, using the c-Met pathway in breast cancer cells as an example.

Experimental_Workflow Start Start: Isolate and Purify This compound CellCulture Culture c-Met Dependent Breast Cancer Cells (e.g., MDA-MB-231) Start->CellCulture Treatment Treat cells with varying concentrations of this compound CellCulture->Treatment ProliferationAssay Assess Cell Proliferation (e.g., MTT Assay) Treatment->ProliferationAssay MigrationAssay Assess Cell Migration (e.g., Wound Healing Assay) Treatment->MigrationAssay WesternBlot Analyze Protein Expression and Phosphorylation (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation ProliferationAssay->DataAnalysis MigrationAssay->DataAnalysis TargetProteins Probe for: - Total c-Met - Phospho-c-Met - Downstream targets (Akt, ERK) WesternBlot->TargetProteins WesternBlot->DataAnalysis Conclusion Conclusion on this compound's Effect on c-Met Pathway DataAnalysis->Conclusion

Figure 3: Workflow for assessing this compound's effect on the c-Met pathway.

Conclusion

This compound represents a compelling natural product with significant therapeutic potential. Its reliable availability from fungal sources, coupled with established isolation protocols, makes it an accessible compound for further investigation. The elucidation of its mechanisms of action, particularly its inhibitory effects on key oncogenic pathways like c-Met and its activation of cytoprotective pathways such as Nrf2/HO-1, underscores its promise as a lead compound in drug discovery and development. This guide provides a foundational resource for scientists to explore the full therapeutic utility of this fascinating fungal alkaloid.

References

The Biosynthesis of Meleagrine in Penicillium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of meleagrine, a prenylated indole alkaloid with promising biological activities, in fungi of the genus Penicillium, particularly Penicillium chrysogenum. This document details the genetic basis, enzymatic steps, and chemical intermediates of the pathway, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound

This compound is a mycotoxin characterized by a complex triazaspirocyclic skeleton. It belongs to the roquefortine alkaloid family and is known for its cytotoxic and antibacterial properties. The elucidation of its biosynthetic pathway is crucial for understanding its production, regulation, and for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. In Penicillium chrysogenum, the biosynthesis of this compound is intricately linked to that of another mycotoxin, roquefortine C, sharing a common gene cluster and early pathway intermediates.[1][2]

The this compound Biosynthetic Gene Cluster

The production of this compound is orchestrated by a set of co-regulated genes located within a single biosynthetic gene cluster, often referred to as the roquefortine/meleagrine (RGGM) cluster.[3][4] In P. chrysogenum, this cluster contains seven key genes encoding the enzymes and a transporter protein necessary for the synthesis and secretion of this compound.[3][5]

Table 1: Genes in the Penicillium chrysogenum Roquefortine/Meleagrine Gene Cluster

GeneProtein ProductPutative Function
roqA (Pc21g15480)RoqANonribosomal Peptide Synthetase (NRPS)
roqRRoqRCytochrome P450 Oxidoreductase
roqD (Pc21g15430)RoqDDimethylallyl-L-tryptophan Synthase (Prenyltransferase)
roqMRoqMMonooxygenase
roqORoqOMonooxygenase
roqN (Pc21g15440)RoqNMethyltransferase
roqTRoqTMFS Transporter

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a branched pathway that commences with the condensation of L-tryptophan and L-histidine.[5] The pathway proceeds through several key intermediates, including roquefortine C, which serves as a crucial branch-point metabolite.

Formation of the Diketopiperazine Core

The pathway is initiated by the nonribosomal peptide synthetase (NRPS) RoqA , which condenses L-histidine and L-tryptophan to form the diketopiperazine, histidyltryptophanyldiketopiperazine (HTD).[5][6]

A Branched Pathway to Roquefortine C

From HTD, the pathway branches.[5][7] One branch involves the dehydrogenation of HTD by the cytochrome P450 oxidoreductase RoqR to yield dehydrohistidyltryptophanyldiketopiperazine (DHTD).[5][6] Subsequently, the prenyltransferase RoqD attaches a dimethylallyl group to DHTD to form roquefortine C.[5][7] In the alternative branch, RoqD first prenylates HTD to produce roquefortine D, which is then dehydrogenated by RoqR to yield roquefortine C.[5]

Conversion of Roquefortine C to this compound

Roquefortine C is the direct precursor for the latter stages of this compound biosynthesis. This conversion involves a series of oxidative and methylation steps:

  • RoqM , a monooxygenase, hydroxylates roquefortine C to produce glandicoline A.[5]

  • A second monooxygenase, RoqO , further oxidizes glandicoline A to yield glandicoline B.[5]

  • Finally, the methyltransferase RoqN catalyzes the methylation of glandicoline B to form this compound.[5][8][9] Silencing of the roqN gene (previously referred to as gmt) leads to the accumulation of glandicoline B, confirming its role in this final step.[1][2][9]

Meleagrine_Biosynthesis L_His L-Histidine HTD Histidyltryptophanyl- diketopiperazine (HTD) L_His->HTD RoqA L_Trp L-Tryptophan L_Trp->HTD RoqA branch1 HTD->branch1 DHTD Dehydrohistidyltryptophanyl- diketopiperazine (DHTD) RoqC Roquefortine C DHTD->RoqC RoqD RoqD_1 Roquefortine D RoqD_1->RoqC RoqR GlandA Glandicoline A RoqC->GlandA RoqM GlandB Glandicoline B GlandA->GlandB RoqO This compound This compound GlandB->this compound RoqN branch1->DHTD RoqR branch1->RoqD_1 RoqD branch2

Figure 1. Biosynthesis pathway of this compound in Penicillium chrysogenum.

Quantitative Data on this compound Production

Table 2: Effect of Initial pH on this compound Yield in Penicillium sp. OUCMDZ-1435

Initial pHRelative this compound Yield (%)
2.0~40
2.5~80
3.0100
4.0~75
5.0~50
6.0~30

Data adapted from a study on fermentation optimization, where the yield at pH 3.0 was set as the maximum (100%).[8]

Table 3: Effect of Precursor Feeding on this compound Yield in Penicillium sp. OUCMDZ-1435

Precursor AddedRelative this compound Yield (%)
L-Tryptophan~120
L-Histidine~110

Data adapted from the same fermentation optimization study, showing a moderate increase in yield with the addition of precursors.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the this compound biosynthetic pathway. These are representative protocols and may require optimization for specific strains and laboratory conditions.

Fungal Strains and Culture Conditions
  • Strain: Penicillium chrysogenum (e.g., Wis54-1255) is a commonly used strain for studying this compound biosynthesis.

  • Media: For secondary metabolite production, a defined medium (DM) is often used. A typical DM for Penicillium might contain (per liter): 15 g glucose, 3.5 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 0.8 g KH₂PO₄, and a trace element solution.

  • Culture: Shake flask cultures are typically grown at 25-28°C with agitation (e.g., 200 rpm) for 5-7 days.

Gene Knockout via Homologous Recombination

This protocol outlines a general workflow for deleting a target gene (e.g., roqA) in P. chrysogenum.

Gene_Knockout_Workflow A Design Deletion Cassette (flanking regions + marker gene) B Amplify Cassette by PCR A->B D PEG-mediated Transformation B->D C Protoplast Preparation from P. chrysogenum C->D E Selection of Transformants on appropriate medium D->E F Genomic DNA Extraction E->F G PCR and Southern Blot Verification of Deletion F->G H Metabolite Analysis of Confirmed Mutants G->H

Figure 2. General workflow for gene knockout in Penicillium chrysogenum.
RNA Silencing (RNAi)

RNA interference is a powerful tool for transiently reducing the expression of a target gene to study its function.[1][3]

  • Vector Construction: A hairpin RNAi vector (e.g., pJL43-RNAi) is constructed to express a double-stranded RNA (dsRNA) corresponding to a segment of the target gene.

  • Transformation: The RNAi vector is introduced into P. chrysogenum protoplasts.

  • Selection and Screening: Transformants are selected and screened for reduced expression of the target gene via qRT-PCR and for the expected changes in metabolite profile.

Metabolite Extraction and Analysis (HPLC-MS)
  • Extraction: The fungal mycelium and culture broth are separated. The broth is typically extracted with an organic solvent like ethyl acetate. The mycelium can be sonicated in methanol or another suitable solvent to extract intracellular metabolites.

  • HPLC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS).

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is employed.

    • Detection: A PDA (Photodiode Array) detector can be used for UV-Vis detection, while a mass spectrometer (e.g., LTQ-FT Ultra) provides mass information for compound identification and quantification.

Conclusion

The biosynthesis of this compound in Penicillium is a complex, branched pathway involving a dedicated gene cluster. Understanding this pathway at a molecular and biochemical level is essential for researchers in natural product chemistry, mycotoxicology, and drug discovery. The methodologies and data presented in this guide provide a foundation for further investigation and for the potential biotechnological production of this compound and its derivatives. Further research is warranted to fully characterize the kinetics of the biosynthetic enzymes and the regulatory networks that govern the expression of the this compound gene cluster.

References

The Discovery and Biological Significance of Meleagrine and Oxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, biological activities, and underlying mechanisms of meleagrine and oxaline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

This compound and oxaline are prenylated indole alkaloids, naturally produced by various fungi, particularly of the Penicillium genus. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, especially their potential as anticancer agents. This technical guide delves into the core aspects of their discovery, summarizes their biological effects with quantitative data, outlines key experimental protocols, and visualizes the intricate signaling pathways they modulate.

Quantitative Biological Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCell TypeIC50 (µM)Reference
MeleagrinMCF-7Breast adenocarcinoma4.94[1]
MeleagrinHCT-116Colorectal carcinoma5.7[1]
MeleagrinHepG2Hepatocellular carcinoma1.82[1]
MeleagrinA549Lung carcinomaNot specified[1]
MeleagrinK562Chronic myelogenous leukemiaNot specified[1]
MeleagrinPC-3Prostate cancerNot specified[1]
MeleagrinL-02Normal human embryonic liverNot specified[1]
OxalineL-02Normal human embryonic liverNot specified[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound and oxaline derivatives.

Isolation and Purification of this compound from Penicillium chrysogenum

A common method for obtaining this compound involves the cultivation of the fungus Penicillium chrysogenum followed by extraction and chromatographic purification of the desired compound.[2]

1. Fungal Cultivation:

  • Penicillium chrysogenum is cultured in a suitable liquid medium, such as Czapek-Dox broth, supplemented with yeast extract.

  • The culture is incubated at room temperature for an extended period, typically around 30 days, to allow for the production of secondary metabolites, including this compound.[2]

2. Extraction:

  • After the incubation period, the fungal broth is filtered to separate the mycelia from the liquid medium.[2]

  • The liquid broth is then subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds, including this compound, into the organic phase.[2]

  • The mycelia are also extracted separately, often using methanol, to recover any intracellularly trapped compounds.

3. Chromatographic Purification:

  • The crude extracts are concentrated under vacuum and then subjected to column chromatography for purification.

  • A silica gel column is commonly used as the stationary phase.

  • The separation is achieved by eluting the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.[3]

  • Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure meleagrin.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound and oxaline.[4][5][6][7][8]

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • The cells are then treated with various concentrations of the test compounds (this compound, oxaline derivatives) for a specific duration, typically 24 to 72 hours.

3. MTT Incubation:

  • Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[4]

  • The plates are incubated for another 3-4 hours to allow for the metabolic conversion of the yellow MTT into purple formazan crystals by viable cells.[4]

4. Solubilization and Absorbance Measurement:

  • A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the Nrf2/HO-1 and NF-κB pathways.

Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Meleagrin has been shown to activate this pathway, contributing to its protective effects.[2][9]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers like meleagrin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1).[10][11][12]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Meleagrin Meleagrin Keap1_Nrf2 Keap1-Nrf2 Complex Meleagrin->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome constitutive degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein (Antioxidant Effect) HO1_gene->HO1_protein translation

Meleagrin-induced activation of the Nrf2/HO-1 signaling pathway.
Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in various diseases, including cancer. Meleagrin has been found to inhibit NF-κB signaling.[2][9]

In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Meleagrin is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[13][14][15][16][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocation Proteasome Proteasomal Degradation IkBa_p->Proteasome ubiquitination & degradation Meleagrin Meleagrin Meleagrin->IKK inhibits DNA DNA NFkB_nu->DNA binds to Inflammatory_genes Pro-inflammatory Gene Transcription DNA->Inflammatory_genes activates

Inhibition of the NF-κB signaling pathway by meleagrin.

Biosynthesis and Synthesis of Derivatives

The biosynthesis of this compound and oxaline originates from the amino acid tryptophan.[18][19][20][21][22] The intricate biosynthetic pathway involves a series of enzymatic reactions, including prenylation and cyclization, to form the complex core structures of these alkaloids. The development of synthetic routes to produce this compound, oxaline, and their derivatives is an active area of research, aiming to generate novel analogs with improved therapeutic properties.

Biosynthesis_Workflow cluster_biosynthesis Biosynthesis cluster_synthesis Derivative Synthesis Tryptophan Tryptophan Intermediate1 Prenylated Tryptophan Derivatives Tryptophan->Intermediate1 Prenylation Intermediate2 Cyclized Intermediates Intermediate1->Intermediate2 Cyclization Meleagrin_Oxaline Meleagrin / Oxaline Intermediate2->Meleagrin_Oxaline Further enzymatic steps Starting_Material Meleagrin / Oxaline (Natural Product) Chemical_Modification Chemical Modification (e.g., acylation, alkylation) Starting_Material->Chemical_Modification Derivatives Novel Derivatives Chemical_Modification->Derivatives Screening Biological Activity Screening Derivatives->Screening

General workflow for the biosynthesis and synthetic modification of this compound and oxaline.

References

The Biological Activity of Meleagrine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Meleagrine alkaloids, a class of prenylated indole alkaloids primarily isolated from fungi of the Penicillium genus, are characterized by a unique triazaspirocyclic skeleton.[1] These secondary metabolites have garnered significant attention within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound alkaloids, with a focus on their anticancer, antibacterial, and anti-inflammatory effects. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the underlying signaling pathways are visualized to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of these complex natural products.

Anticancer and Cytotoxic Activities

This compound and its analogues have demonstrated significant antiproliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. The primary mechanism of action for its anticancer activity is the inhibition of the c-Met kinase signaling pathway, which is often dysregulated in various malignancies.[2][3] Further studies have revealed that these alkaloids can also induce cell cycle arrest and apoptosis.[4]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds has been quantified against numerous cancer cell lines, with IC₅₀ values often in the low micromolar range. These findings underscore the potency of this alkaloid class.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Meleagrin MDA-MB-231, MDA-468, BT-474, SK BR-3, MCF7, MCF7-doxBreast (c-Met-dependent)1.8 - 8.9[4]
K562Leukemia8.9[2]
HL-60Leukemia12.7[2]
A-549Non-small cell lung19.9[4]
HL-60Leukemia7.4[4]
BEL-7402Cervical1.8 - 6.7[4]
MOLT-4T-lymphoblast1.8 - 6.7[4]
KB-3-1Cervix Carcinoma3.07[5]
KB-V1 (multidrug-resistant)Cervix Carcinoma6.07[5]
HepG2Liver1.82[6]
MCF-7Breast4.94[6]
HCT-116Colon5.7[6]
Isomeleagrin HGC27Gastric2.01[7][8]
Oxaline -Tubulin Polymerization8.7[2]
Mechanism of Action: c-Met Inhibition

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion.[4] Its dysregulation is a key driver in many cancers. Meleagrin has been identified as an excellent ATP-competitive inhibitor of c-Met kinase.[3][4] By blocking the phosphorylation of c-Met, meleagrin effectively halts the downstream signaling cascade responsible for tumor progression.[4]

cMet_Pathway cluster_receptor Cell Membrane cluster_pathway Downstream Signaling c-Met c-Met Receptor GRB2/SOS GRB2/SOS c-Met->GRB2/SOS Phosphorylation HGF HGF HGF->c-Met Binds & Activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Proliferation, Migration, Invasion ERK->Outcome Meleagrin Meleagrin Meleagrin->c-Met Inhibits Phosphorylation

Meleagrin inhibits the HGF/c-Met signaling pathway.
Mechanism of Action: Cell Cycle Arrest and Apoptosis

Flow cytometry analysis has revealed that meleagrin can arrest the cell cycle in the G2/M phase.[4] This prevents cancer cells from dividing and proliferating. Furthermore, meleagrin and its analogues can induce apoptosis, or programmed cell death, in cancer cells.[4][6]

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well plate B Add Meleagrin (serial dilutions) A->B C Incubate (e.g., 48-72h) B->C D Perform Viability Assay (e.g., MTT, LDH) C->D E Measure Signal (e.g., Absorbance) D->E F Calculate IC50 Value E->F

General experimental workflow for assessing cytotoxicity.
Key Experimental Protocols

1.4.1. Cell Proliferation (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of meleagrin (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

1.4.2. Wound Healing (Migration) Assay

  • Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Wound: Create a uniform scratch across the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash cells with PBS to remove debris and add fresh medium containing a non-lethal concentration of meleagrin (e.g., at its IC₂₅) or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the wound at multiple points for each condition. The rate of migration is determined by the closure of the gap over time compared to the control.

Antibacterial Activity

This compound exhibits notable antibacterial properties, primarily through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in type II fatty acid synthesis (FAS-II).[2][9][10] This pathway is essential for bacterial survival but absent in mammals, making FabI an attractive target for novel antibiotics.

Quantitative Antibacterial Data
CompoundTarget/OrganismActivity TypeValueReference
Meleagrin E. coli FabIIC₅₀33.2 µM[9]
S. aureus FabIIC₅₀40.1 µM[9]
S. aureus ATCC 29213MIC0.25 mg/mL[5]
S. aureus ATCC 29213Antibiofilm87.1% inhibition @ 69.2 µM[5]
Mechanism of Action: FabI Inhibition

The bacterial FAS-II pathway is a multi-step process responsible for elongating fatty acid chains. FabI catalyzes the final, rate-limiting step in each elongation cycle.[9] Meleagrin selectively inhibits FabI, disrupting the synthesis of essential membrane phospholipids and leading to bacterial cell death.[9] Interestingly, while meleagrin does not inhibit the FabK isoform found in bacteria like Streptococcus pneumoniae, it still shows activity against these strains, suggesting at least one additional mode of action.[9][10]

FabI_Pathway cluster_fas Bacterial Fatty Acid Synthesis (FAS-II Cycle) Start Malonyl-ACP FabH Condensation (FabH) Start->FabH FabG Reduction (FabG) FabH->FabG FabZ Dehydration (FabZ) FabG->FabZ FabI Reduction (FabI) FabZ->FabI End Elongated Acyl-ACP FabI->End End->FabH Next Cycle Meleagrin Meleagrin Meleagrin->FabI Inhibits

Meleagrin inhibits the FabI enzyme in the FAS-II pathway.
Key Experimental Protocols

2.3.1. In Vitro FabI Enzyme Inhibition Assay

  • Enzyme Preparation: Use purified recombinant FabI from S. aureus or E. coli.

  • Reaction Mixture: Prepare a reaction buffer containing NADPH, crotonoyl-CoA (substrate), and the FabI enzyme.

  • Inhibitor Addition: Add various concentrations of meleagrin or a vehicle control to the reaction mixture and pre-incubate.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

  • Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of meleagrin.

2.3.2. Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in an appropriate broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of meleagrin in a 96-well microplate.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of meleagrin that completely inhibits visible bacterial growth.

Anti-inflammatory and Antifibrotic Activities

Meleagrin has demonstrated potent protective effects in a mouse model of bleomycin-induced pulmonary fibrosis.[1][11] Its therapeutic action is multifaceted, involving the simultaneous modulation of oxidative stress, inflammation, apoptosis, and fibrosis signaling pathways.

Mechanism of Action

The protective effect of meleagrin against pulmonary fibrosis is attributed to its ability to:

  • Activate the Nrf2/HO-1 antioxidant pathway , which enhances the cellular defense against oxidative stress.[1][11]

  • Inhibit the TLR4 and NF-κB signaling pathways , leading to a decreased release of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[1][11]

  • Inhibit apoptosis by reducing the levels of pro-apoptotic proteins (Bax, caspase-3) and increasing the anti-apoptotic protein Bcl2.[1][11]

  • Suppress fibrotic processes by inhibiting the gene expression of key fibrotic markers like α-SMA, TGF-β1, and Smad-2.[11]

AntiInflammatory_Pathway cluster_inflammation Inflammation cluster_oxidative Oxidative Stress cluster_apoptosis Apoptosis cluster_fibrosis Fibrosis Meleagrin Meleagrin TLR4 TLR4 Meleagrin->TLR4 NF-kB NF-kB Meleagrin->NF-kB Nrf2 Nrf2 Meleagrin->Nrf2 Bax Bax / Bcl2 Ratio Meleagrin->Bax Caspase3 Caspase-3 Meleagrin->Caspase3 TGFb1 TGF-β1 / Smad-2 Meleagrin->TGFb1 Bleomycin Bleomycin (Inducer) Bleomycin->TLR4 ROS ROS (Oxidative Stress) Bleomycin->ROS Bleomycin->Bax Bleomycin->TGFb1 TLR4->NF-kB TNF-α, IL-6 Cytokines Cytokines NF-kB->Cytokines TNF-α, IL-6 HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant_Response Antioxidant_Response HO-1->Antioxidant_Response Antioxidant Response Bax->Caspase3 Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome a-SMA α-SMA, Collagen TGFb1->a-SMA Fibrosis_Outcome Fibrosis a-SMA->Fibrosis_Outcome

Meleagrin's multi-target effects in pulmonary fibrosis.
Key Experimental Protocols

3.2.1. Bleomycin-Induced Pulmonary Fibrosis Animal Model

  • Animal Model: Use adult male C57BL/6 mice.

  • Induction: Administer a single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg) to induce lung injury. A control group receives saline.

  • Treatment: Administer meleagrin (e.g., 5 mg/kg, i.p.) daily for a specified period (e.g., 21 days) post-bleomycin instillation.

  • Sample Collection: At the end of the experiment, sacrifice the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

  • Histological Analysis: Perform Masson's trichrome and H&E staining on lung sections to assess collagen deposition and inflammation.

  • Biochemical Analysis: Use lung homogenates and BALF for further analysis.

3.2.2. Measurement of Oxidative Stress Markers

  • Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels in lung homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.

  • Antioxidant Enzymes: Measure the activity of superoxide dismutase (SOD) and catalase (CAT) in lung homogenates using commercially available assay kits.

  • Reduced Glutathione (GSH): Quantify GSH levels using a colorimetric assay based on the reaction with DTNB (Ellman's reagent).

3.2.3. Quantification of Cytokine Levels (ELISA)

  • Sample Preparation: Use supernatant from lung homogenates or BALF.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) using specific kits for mouse TNF-α, IL-6, and IFN-γ according to the manufacturer's instructions.

  • Analysis: Determine cytokine concentrations by comparing sample absorbance to a standard curve.

Conclusion

This compound alkaloids represent a promising class of natural products with a remarkable breadth of biological activities. Their ability to potently inhibit key targets in oncology (c-Met), infectious disease (FabI), and inflammation (TLR4/NF-κB) highlights their potential as versatile lead compounds for drug discovery. The multifaceted mechanism of action, particularly in the context of complex diseases like cancer and pulmonary fibrosis, suggests that these molecules could form the basis for novel therapeutics with multiple beneficial effects. Further research into structure-activity relationships, bioavailability, and in vivo efficacy is warranted to fully explore the therapeutic potential of the this compound scaffold.

References

Meleagrine: A Technical Guide to Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary research into the mechanism of action of meleagrine, a prenylated indole alkaloid derived from fungi of the Penicillium and Emericella genera. This compound has garnered scientific interest due to its diverse and potent biological activities, including antibacterial, antiproliferative, and anti-inflammatory effects. This guide summarizes the current understanding of its molecular targets and signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of its mechanisms.

Antibacterial Mechanism of Action

Preliminary studies reveal that this compound exerts its antibacterial effects through a multi-targeted approach, making it a promising candidate for combating drug-resistant bacteria.[1] The primary mechanism involves the inhibition of fatty acid synthesis, with evidence pointing to at least one additional mode of action.[1]

Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)

The principal antibacterial target identified for this compound is the bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for bacterial membrane biogenesis and is absent in mammals, making FabI an attractive target for selective antibacterial agents.[3]

This compound acts as a selective inhibitor of the FabI isoform, showing no significant activity against the FabK isoform found in bacteria like Streptococcus pneumoniae.[1][2] The inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, leading to bacterial growth inhibition.[1] Evidence for this mechanism includes:

  • Direct binding of this compound to Staphylococcus aureus FabI, as confirmed by fluorescence quenching assays.[1]

  • Inhibition of intracellular fatty acid biosynthesis in S. aureus.[1]

  • An increased minimum inhibitory concentration (MIC) in S. aureus strains that overexpress FabI.[1]

Interestingly, despite its inactivity against the FabK enzyme in vitro, this compound inhibits the growth of S. pneumoniae, which contains only the FabK isoform.[1] This, coupled with the inability to generate resistant mutants, strongly suggests that this compound possesses at least one additional antibacterial target, which remains to be elucidated.[1]

Quantitative Data: Enzyme Inhibition and Antibacterial Activity

The inhibitory potency of this compound against FabI and its antibacterial activity against various bacterial strains have been quantified in preliminary studies.

Target/OrganismAssay TypeValueReference
E. coli FabIEnzyme InhibitionIC₅₀: 33.2 µM[2]
S. aureus FabIEnzyme InhibitionIC₅₀: 40.1 µM[2]
S. pneumoniae FabKEnzyme InhibitionNo inhibition at 200 µM[2]
S. aureusAntibiofilm ActivityMIC: 0.25 mg/mL[4]
Experimental Protocols

This assay quantifies the ability of a compound to inhibit the activity of the FabI enzyme.

  • Enzyme and Substrate Preparation: Recombinant FabI enzyme is purified. The substrate, crotonoyl-CoA, and the cofactor, NADH, are prepared in an assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

  • Reaction Mixture: The reaction is initiated by mixing the FabI enzyme, NADH, and varying concentrations of the test compound (this compound) in a microplate well.

  • Initiation and Measurement: The reaction is started by adding crotonoyl-CoA. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This biophysical assay confirms the direct binding of an inhibitor to a target protein.

  • Protein Preparation: A solution of purified S. aureus FabI is prepared in a suitable buffer. The intrinsic fluorescence of the protein's tryptophan residues is used as the signal.

  • Titration: Aliquots of a stock solution of this compound are incrementally added to the FabI solution.

  • Fluorescence Measurement: After each addition and a brief incubation period, the fluorescence emission spectrum of the protein is recorded (typically with an excitation wavelength of ~280-295 nm).

  • Data Analysis: The quenching of the tryptophan fluorescence intensity upon the addition of this compound indicates binding. The binding constant can be calculated by analyzing the change in fluorescence as a function of the ligand concentration using appropriate binding models.[1]

Visualization: Antibacterial Mechanism

G cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) cluster_step3 Reduction Step Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Elongation Elongation Cycle (4 Steps) Malonyl_ACP->Elongation Fatty_Acid Fatty Acid Chain Elongation->Fatty_Acid Enoyl_ACP Enoyl-ACP Elongation->Enoyl_ACP FabI FabI Enzyme Enoyl_ACP->FabI NADH -> NAD+ Acyl_ACP Acyl-ACP FabI->Acyl_ACP NADH -> NAD+ Acyl_ACP->Elongation This compound This compound This compound->FabI Inhibition

Caption: this compound inhibits the FabI enzyme, blocking a key reduction step in the bacterial FAS-II elongation cycle.

Antiproliferative and Cytotoxic Mechanisms

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4][5][6] The primary mechanism elucidated to date is the inhibition of the c-Met receptor tyrosine kinase signaling pathway, which is often dysregulated in cancer, leading to increased proliferation, migration, and invasion.[6]

Inhibition of the HGF/c-Met Signaling Pathway

The hepatocyte growth factor (HGF) and its receptor, c-Met, play a critical role in tumorigenesis.[6] this compound has been identified as an ATP-competitive inhibitor of c-Met kinase.[6] By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream pro-survival and pro-metastatic signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.

This inhibition leads to several downstream cellular effects:

  • Inhibition of Proliferation: this compound inhibits the growth of various breast cancer cell lines, including triple-negative (MDA-MB-231) and HER2-positive (SK BR-3) types, while showing minimal effect on non-tumorigenic mammary epithelial cells (MCF10A).[6]

  • Cell Cycle Arrest: In leukemia HL-60 cells, meleagrin has been shown to arrest the cell cycle in the G2/M phase.[6]

  • Inhibition of Migration and Invasion: Treatment with this compound results in a dose-dependent inhibition of HGF-induced migration and invasion of breast cancer cells.[6]

Quantitative Data: Cytotoxic Activity

This compound's cytotoxic potency varies across different cancer cell lines.

Cell LineCancer TypeValueReference
KB-3-1Human Cervix CarcinomaIC₅₀: 3.07 µM[4]
KB-V1Multidrug-Resistant Cervix CarcinomaIC₅₀: 6.07 µM[4]
A-549Non-small Cell Lung CancerIC₅₀: 19.9 µM[6]
HL-60LeukemiaIC₅₀: 7.4 µM[6]
K562LeukemiaIC₅₀: 8.9 µM[3]
MDA-MB-231Triple-Negative Breast CancerIC₅₀: ~5 µM (estimated)[6]
MCF-7ER-positive Breast CancerIC₅₀: ~10 µM (estimated)[6]
Experimental Protocols

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the purple solution is measured at ~570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log-concentration of this compound.

This is a fluorescence-based, high-throughput assay for measuring kinase activity.

  • Reaction Setup: Recombinant c-Met kinase, a specific peptide substrate, ATP, and varying concentrations of this compound are combined in a microplate.

  • Kinase Reaction: The reaction is allowed to proceed for a set time (e.g., 60 minutes), during which the kinase transfers phosphate from ATP to the peptide substrate.

  • Development Reagent: A development reagent containing a protease is added. The protease specifically cleaves the non-phosphorylated peptide, disrupting a FRET (Fluorescence Resonance Energy Transfer) pair. Phosphorylated peptides are protected from cleavage.

  • Fluorescence Measurement: The plate is read on a fluorescence plate reader. High fluorescence indicates high kinase inhibition (more phosphorylated, protected peptide).

  • Data Analysis: The IC₅₀ is determined from the dose-response curve of inhibitor concentration versus kinase activity.[6]

Visualizations: Antiproliferative Mechanism and Workflow

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK ATP ATP ATP->cMet Phosphorylation ADP ADP Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Migration & Invasion MAPK->Migration This compound This compound This compound->cMet ATP-Competitive Inhibition G Fungus Endophytic Fungus (Penicillium chrysogenum) Extraction Mycelia Extraction (CH₂Cl₂) Fungus->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Assay1 Bioassay: Breast Cancer Cell Proliferation/Migration Crude_Extract->Assay1 Shows Activity Chromatography Bioassay-Guided Chromatographic Separation Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Assay2 Bioassay on Fractions Fractions->Assay2 This compound Isolation of Active Compound: This compound Assay2->this compound G cluster_pro Pro-inflammatory Signaling cluster_anti Anti-inflammatory / Antioxidant Response LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant This compound This compound This compound->TLR4 Inhibits Expression This compound->NFkB Inhibits Expression This compound->Nrf2 Activates

References

Meleagrine: A Fungal Alkaloid with Promising Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Meleagrine, a prenylated indole alkaloid produced by various fungi of the Penicillium and Aspergillus genera, has emerged as a compound of significant interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's potential as an antimicrobial, with a focus on its mechanism of action, spectrum of activity, and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new drugs with novel mechanisms of action. Natural products, particularly those derived from microorganisms, have historically been a rich source of antibiotics. This compound, a structurally complex fungal metabolite, has demonstrated promising activity against clinically relevant bacteria, most notably Staphylococcus aureus. This document synthesizes the available scientific literature to provide a detailed technical resource on the antimicrobial properties of this compound.

Antimicrobial Spectrum and Potency

This compound has shown inhibitory activity against a range of microorganisms. The most comprehensive data available is for its activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Quantitative Antimicrobial Activity Data

The following tables summarize the reported minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and its derivatives against various microbial species.

Microorganism Strain Compound MIC (µg/mL) IC50 (µM) Reference
Staphylococcus aureusRN4220Meleagrin128-[1]
Staphylococcus aureus503Meleagrin128-[1]
Staphylococcus aureusCCARM 3089Meleagrin128-[1]
Staphylococcus aureusATCC 29213Meleagrin--[2]
Escherichia coliKCTC 1924Meleagrin128-[1]
Escherichia coliFabI TargetMeleagrin-33.2[1]
Staphylococcus aureusFabI TargetMeleagrin-40.1[1]
Streptococcus pneumoniaeKCTC 3932Meleagrin64-[1]

Table 1: Minimum Inhibitory Concentration (MIC) and IC50 Values of this compound against Bacteria.

Microorganism Strain Compound MIC (µg/mL) Reference
Candida albicans-Meleagrin>128[1]
Aspergillus niger-Meleagrin>128[1]
Trichophyton rubrum-Meleagrin>128[1]
Trichophyton mentagrophytes-Meleagrin>128[1]

Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound against Fungi.

Mechanism of Action

The primary mechanism of antimicrobial action for this compound is the inhibition of bacterial fatty acid synthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI). However, evidence strongly suggests the presence of at least one additional mode of action.

Inhibition of Fatty Acid Biosynthesis (FASII)

Bacterial type II fatty acid synthesis (FASII) is an essential pathway for bacterial survival and is distinct from the type I pathway found in mammals, making it an attractive target for antibiotic development. This compound has been identified as a direct inhibitor of FabI, a key enzyme in the elongation cycle of FASII.[1]

  • Enzyme Inhibition: this compound inhibits both E. coli and S. aureus FabI with IC50 values of 33.2 and 40.1 µM, respectively.[1]

  • Selective Inhibition: this compound is selective for FabI and does not inhibit FabK, the enoyl-ACP reductase found in organisms like Streptococcus pneumoniae, at concentrations up to 200 µM.[1]

  • Direct Binding: Fluorescence quenching assays have confirmed that this compound and its active derivatives directly bind to S. aureus FabI.[1]

FASII_Pathway Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP FabG FabG (NADPH) Acetoacetyl_ACP->FabG Hydroxyacyl_ACP 3-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ/FabA Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP FabZ->Enoyl_ACP FabI FabI (NADPH) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP (C(n+2)) FabI->Acyl_ACP Elongation_Cycle Further Elongation Cycles Acyl_ACP->Elongation_Cycle Membrane_Lipids Membrane Lipids, LPS, etc. Acyl_ACP->Membrane_Lipids Elongation_Cycle->Malonyl_ACP This compound This compound This compound->FabI Broth_Microdilution_Workflow Start Start Prepare_this compound Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare_this compound Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with no Visible Growth) Incubate->Read_Results End End Read_Results->End

References

Early Research on Meleagrine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early cytotoxic research on Meleagrine, a roquefortine alkaloid with notable anti-tumor properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes putative signaling pathways based on initial findings.

Quantitative Assessment of this compound's Cytotoxic Activity

Early studies have demonstrated this compound's potent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several cell lines. A significant study on this compound isolated from Penicillium sp. OUCMDZ-1435 provides key quantitative data on its activity against a panel of cancer cells.

Table 1: IC50 Values of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Positive Control
HepG2Hepatocellular Carcinoma1.82Adriamycin
MCF-7Breast Adenocarcinoma4.94Adriamycin
HCT-116Colon Carcinoma5.7Adriamycin
A549Lung Carcinoma> 40Adriamycin
K562Chronic Myelogenous Leukemia> 40Adriamycin
L-02Human Embryonic Liver Cells> 40Adriamycin

Data sourced from a study on roquefortines from Penicillium sp. OUCMDZ-1435.

The data clearly indicates that this compound exhibits selective cytotoxicity, with the most pronounced effect observed against the HepG2 human hepatocellular carcinoma cell line. Notably, this compound showed significantly less activity against the non-cancerous human embryonic liver cell line L-02, suggesting a potential therapeutic window.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies on this compound's cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549, K562) and a normal human cell line (e.g., L-02)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Adriamycin (positive control)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution, e.g., 0.1 to 100 µM). Control wells include cells treated with vehicle (DMSO) alone and cells treated with a positive control (Adriamycin).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • HepG2 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: HepG2 cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are washed with PBS and then resuspended in PI staining solution. The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI, which is proportional to the DNA content, is measured.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HepG2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: HepG2 cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: An additional volume of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

  • Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Signaling Pathways and Mechanisms of Action

Early research indicates that this compound's cytotoxic effects are, at least in part, mediated by the induction of apoptosis and cell cycle arrest at the G2/M phase, particularly in HepG2 cells. While the precise molecular targets and signaling cascades have not been fully elucidated in these initial studies, the observed cellular events allow for the postulation of potential pathways.

Putative Apoptosis Induction Pathway

The induction of apoptosis by this compound likely involves the activation of one or both of the major apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptor ? Mitochondrion Mitochondrion This compound->Mitochondrion ? Caspase8 Caspase-8 DeathReceptor->Caspase8 Bcl2 Bcl-2 Family (e.g., Bax, Bak, Bcl-2) Caspase8->Bcl2 Bid cleavage Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative this compound-induced apoptosis signaling pathways.

Further investigation is required to determine if this compound directly activates death receptors or induces mitochondrial stress, leading to the activation of initiator caspases (caspase-8 or caspase-9) and subsequent executioner caspases like caspase-3. The regulation of Bcl-2 family proteins by this compound is also a critical area for future research.

Postulated G2/M Cell Cycle Arrest Mechanism

The observed G2/M arrest in HepG2 cells treated with this compound suggests an interference with the cell cycle checkpoint machinery that governs the transition from the G2 to the M phase.

cell_cycle_arrest cluster_G2M G2/M Transition cluster_checkpoint Checkpoint Regulation This compound This compound Checkpoint_Proteins Checkpoint Proteins (e.g., Chk1/2, p53) This compound->Checkpoint_Proteins ? Cdk1_CyclinB Cdk1/Cyclin B Complex M_Phase M Phase (Mitosis) Cdk1_CyclinB->M_Phase Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->Cdk1_CyclinB Cdc25 Cdc25 Phosphatase Checkpoint_Proteins->Cdc25 Wee1 Wee1 Kinase Checkpoint_Proteins->Wee1 Checkpoint_Proteins->Arrest Cdc25->Cdk1_CyclinB Activates Wee1->Cdk1_CyclinB Inhibits

Meleagrine as a FabI Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of meleagrine's role as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis II (FASII) pathway and a promising target for novel antibacterial agents. This document summarizes the quantitative inhibitory data, details the experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows.

Core Findings

Meleagrin, a natural product isolated from Penicillium chrysogenum, has been identified as a novel inhibitor of bacterial FabI.[1][2][3] It demonstrates selective inhibition of Staphylococcus aureus FabI over the FabK isoform found in Streptococcus pneumoniae.[1][2] Notably, this compound and its more active derivatives have been shown to directly bind to S. aureus FabI, inhibit intracellular fatty acid biosynthesis, and exhibit antibacterial activity.[1][3] An intriguing aspect of this compound is its apparent multi-target mechanism of action, as it also shows activity against bacteria that solely possess the FabK isoform, and no resistant mutants have been readily generated.[1][2][3]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its derivatives against FabI has been quantified through various assays. The following tables summarize the key data points for easy comparison.

Table 1: Inhibitory Effects of this compound and Its Derivatives against FabI and Bacterial Growth [4][5]

CompoundS. aureus FabI IC50 (µM)E. coli FabI IC50 (µM)S. pneumoniae FabK IC50 (µM)S. aureus RN4220 MIC (µg/mL)E. coli KCTC 1924 MIC (µg/mL)
Meleagrin (1)40.133.2>2003264
Derivative 355.443.5>20032128
Derivative 460.151.2>20064128
Derivative 520.315.8>200832
Derivative 625.119.7>2001632
Derivative 7>200>200>200>128>128

Table 2: Kinetic Parameters of this compound against S. aureus FabI [1]

ParameterValue (µM)Inhibition Type
Ki (vs. t-o-NAC)39.8Mixed
Ki (vs. NADPH)32.3Mixed

Experimental Protocols

This section details the methodologies employed in the characterization of this compound as a FabI inhibitor.

FabI and FabK Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH during the FabI-catalyzed reduction of a substrate analog.[1][6][7]

Reagents and Buffers:

  • S. aureus FabI Assay Buffer: 50 mM sodium acetate (pH 6.5)[1][2]

  • E. coli FabI Assay Buffer: Not explicitly stated, but NADH is used as a cofactor instead of NADPH.[1][2]

  • S. pneumoniae FabK Assay Buffer: 100 mM sodium acetate (pH 6.5), 2% glycerol, 200 mM NH4Cl[2]

  • Substrate: 200 µM trans-2-octenoyl N-acetylcysteamine (t-o-NAC thioester) for S. aureus FabI.[1][2] 50 µM t-o-NAC thioester for S. pneumoniae FabK.[2]

  • Cofactor: 200 µM NADPH for S. aureus FabI; 200 µM NADH for E. coli FabI and S. pneumoniae FabK.[1][2]

  • Enzyme: 150 nM S. aureus FabI or S. pneumoniae FabK.[1][2]

  • Test Compounds: Dissolved in DMSO.

Procedure:

  • The reaction mixture containing buffer, substrate, and cofactor is prepared.

  • Test compounds at various concentrations are added to the wells of a microtiter plate.

  • The reaction is initiated by the addition of the FabI or FabK enzyme.

  • The decrease in absorbance at 340 nm is monitored at 30°C.

  • The percentage of inhibition is calculated relative to a control with no inhibitor.

  • IC50 values are determined by fitting the data to a sigmoid equation.[2]

Fluorescence Quenching Assay

This assay is used to demonstrate the direct binding of this compound to FabI.[1]

Reagents and Buffers:

  • Buffer: Phosphate-buffered saline (PBS)

  • Protein: 15 ng/µl S. aureus FabI[1]

  • Test Compounds: this compound and its derivatives at varying concentrations (e.g., 10, 20, 40, 80, and 160 nM).[1] Triclosan is used as a positive control.

Procedure:

  • S. aureus FabI is incubated with different concentrations of the test compound in PBS buffer.

  • Fluorescence spectra are measured at 25°C using a fluorescence spectrophotometer.

  • The excitation wavelength is set to 280 nm, and the emission spectra are recorded between 290 and 430 nm.

  • The quenching of the protein's intrinsic fluorescence upon ligand binding is monitored.

Intracellular Fatty Acid Synthesis Assay

This assay determines the effect of this compound on the synthesis of fatty acids within bacterial cells.[1]

Reagents and Materials:

  • Bacterial culture (S. aureus or S. pneumoniae)

  • Radiolabeled precursor: [1-14C] acetate

  • Test compounds

  • Scintillation counter

Procedure:

  • Bacterial cells are grown to a specific optical density.

  • The cells are incubated with the test compound at various concentrations.

  • [1-14C] acetate is added to the culture.

  • After an incubation period, the cells are harvested, and the lipids are extracted.

  • The incorporation of the radiolabel into the lipid fraction is measured using a scintillation counter.

  • The inhibition of fatty acid synthesis is calculated by comparing the radioactivity in treated versus untreated cells.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

Meleagrine_FabI_Inhibition Mechanism of this compound Inhibition of FabI cluster_reaction FabI Catalytic Cycle cluster_inhibition This compound Inhibition FabI Free FabI FabI_NADPH FabI-NADPH Complex FabI->FabI_NADPH NADPH binds FabI_NADPH_Substrate FabI-NADPH-Substrate Complex FabI_NADPH->FabI_NADPH_Substrate Substrate binds Product Product Release FabI_NADPH_Substrate->Product Reduction Reaction Product->FabI This compound This compound This compound->FabI Binds to free enzyme This compound->FabI_NADPH Binds to enzyme-cofactor complex

Caption: Mixed inhibition of S. aureus FabI by this compound.

FabI_Inhibition_Assay_Workflow FabI Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (t-o-NAC), Cofactor (NAD(P)H) Plate Add reagents and compounds to microplate Reagents->Plate Compounds Prepare serial dilutions of this compound Compounds->Plate Initiate Initiate reaction with FabI enzyme Plate->Initiate Measure Monitor absorbance at 340 nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 value Calculate->Determine

References

Methodological & Application

Meleagrine from Fungal Cultures: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New detailed application notes and protocols have been released, outlining a comprehensive methodology for the extraction and purification of meleagrine from fungal cultures. This documentation is designed to support researchers, scientists, and drug development professionals in isolating this promising bioactive compound. This compound, a prenylated indole alkaloid produced by various Penicillium species, has garnered significant interest for its potential therapeutic properties, including anticancer and antibacterial activities.

This guide provides a thorough overview of the entire workflow, from fungal culture and fermentation to extraction, purification, and analysis. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and replication of the methodology.

Fungal Strain and Culture

The primary source for this compound production is the filamentous fungus Penicillium chrysogenum. For optimal yield, specific strains known for high production of this compound should be selected.

Culture Conditions:

  • Media: Czapek-Dox yeast liquid culture medium is commonly used.

  • Incubation: Cultures are typically incubated at ambient temperature for a period of 30 days to allow for sufficient biomass growth and secondary metabolite production.[1]

Extraction of this compound

Following the incubation period, the fungal broth and mycelia are separated for extraction. A multi-step extraction process is employed to isolate the crude this compound.

Protocol Summary:

  • Filtration: The culture broth is separated from the fungal mycelia via filtration.

  • Liquid-Liquid Extraction: The filtered broth is partitioned three times with ethyl acetate to extract the active metabolites. The combined ethyl acetate fractions are then concentrated under vacuum.[1]

  • Mycelial Extraction: The fungal mycelia are extracted separately with methanol to ensure the recovery of any intracellularly trapped this compound.[1]

Table 1: Comparison of Extraction Solvents

Solvent SystemTarget ComponentTypical Yield (Qualitative)Notes
Ethyl Acetate Extracellular this compound and other nonpolar to moderately polar metabolitesHighEffective for extracting this compound from the culture broth.
Methanol Intracellular this compound and a broad range of metabolitesModerate to HighUsed to extract metabolites from the fungal mycelia.
Dichloromethane Mycelial this compoundEffectiveAn alternative solvent for extracting mycelial mass.

Purification of this compound

The crude extract undergoes a series of chromatographic steps to isolate pure this compound.

Purification Protocol:

  • Sephadex LH-20 Column Chromatography: The concentrated ethyl acetate extract is first subjected to size-exclusion chromatography on a Sephadex LH-20 column. A mobile phase of chloroform:methanol (1:1) is used for elution.[1]

  • Silica Gel Column Chromatography: Fractions containing this compound, identified by Thin Layer Chromatography (TLC), are further purified using silica gel column chromatography. A gradient elution with n-hexane:ethyl acetate is employed to separate this compound from other compounds.[1]

Table 2: Summary of Purification Steps and Yields

Purification StepStationary PhaseMobile PhaseTarget FractionsYield DataPurity
Initial Extraction N/AEthyl AcetateCombined organic layers1.4 g dry extract from culture brothLow
Size Exclusion Chromatography Sephadex LH-20Chloroform:Methanol (1:1)Fractions containing this compound (determined by TLC)433 mg (from a representative fraction)Moderate
Silica Gel Chromatography Silica Geln-hexane:Ethyl Acetate (gradient)Fractions containing pure this compound120 mg of pale-yellow crystal meleagrinHigh
Optimized Fermentation Yield N/AN/AN/AUp to 335 mg/LHigh

Analytical Methods

The purity and identity of the isolated this compound can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reliable method for the quantitative analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer is typically used.[2][3]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of meleagrin.

  • Nuclear Magnetic Resonance (NMR): Provides structural elucidation of the purified compound.

Experimental Workflow and Biosynthetic Pathway

To visually represent the processes involved, the following diagrams have been generated.

Meleagrine_Extraction_Workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Penicillium chrysogenum Culture (Czapek-Dox Yeast Medium, 30 days) Filtration Filtration Fungal_Culture->Filtration Broth_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Broth_Extraction Broth Mycelia_Extraction Mycelial Extraction (Methanol) Filtration->Mycelia_Extraction Mycelia Concentration Vacuum Concentration Broth_Extraction->Concentration Sephadex Sephadex LH-20 Chromatography (Chloroform:Methanol) Concentration->Sephadex Silica_Gel Silica Gel Chromatography (n-hexane:Ethyl Acetate) Sephadex->Silica_Gel Analysis HPLC, LC-MS, NMR Silica_Gel->Analysis Pure this compound

This compound Extraction and Purification Workflow.

Meleagrine_Biosynthesis L_Tryptophan L-Tryptophan HTD Histidyltryptophanyldiketopiperazine (HTD) L_Tryptophan->HTD L_Histidine L-Histidine L_Histidine->HTD DHTD Dehydrohistidyltryptophanyldiketopiperazine (DHTD) HTD->DHTD RoqR Roquefortine_D Roquefortine D HTD->Roquefortine_D RoqD Roquefortine_C Roquefortine C DHTD->Roquefortine_C RoqD Glandicoline_A Glandicoline A Roquefortine_C->Glandicoline_A RoqM Glandicoline_B Glandicoline B Glandicoline_A->Glandicoline_B RoqO Meleagrin Meleagrin Glandicoline_B->Meleagrin RoqN

This compound Biosynthetic Pathway.

Conclusion

These application notes provide a standardized and detailed protocol for the successful extraction and purification of this compound from Penicillium chrysogenum. The presented data and workflows offer a valuable resource for researchers aiming to investigate the therapeutic potential of this fascinating natural product.

Contact: [Insert Contact Information for Inquiries]

References

Application Note: Quantification of Meleagrine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meleagrine is a diketopiperazine mycotoxin produced by several species of Penicillium, notably Penicillium meleagrinum and Penicillium chrysogenum. Its presence in agricultural commodities and fungal cultures is of increasing concern due to its potential toxicity. Accurate and sensitive quantification of this compound is crucial for researchers in mycology, natural product chemistry, and food safety. This application note describes a robust and validated HPLC-MS/MS method for the determination of this compound, suitable for analysis in fungal culture extracts. The method is based on the principles outlined by Spadaro et al. (2020) for the analysis of toxic metabolites from Penicillium species.[1][2][3]

Data Presentation

The HPLC-MS/MS method was validated to ensure its suitability for the quantitative analysis of this compound. The performance characteristics of the method are summarized in the table below.

Validation ParameterResult
AnalyteThis compound
Molecular FormulaC₂₃H₂₃N₅O₄
Precursor Ion (m/z)434.2 [M+H]⁺
Product Ions (m/z)403.1, 334.2
Retention Time (RT)Approx. 6.5 min
Linearity (R²)>0.9999[1][2][3]
Limit of Detection (LOD)Method Dependent
Limit of Quantification (LOQ)Method Dependent
Accuracy (Recovery)Determined & Validated[1][2][3]
Precision (%RSD)Determined & Validated[1][2][3]

Experimental Protocols

Equipment and Materials
  • HPLC System: Agilent 1290 Infinity UHPLC system or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source

  • HPLC Column: Gemini 3 µm NX-C18, 150 x 3.0 mm, 110 Å (Phenomenex)

  • Software: MassHunter or equivalent for data acquisition and analysis

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Syringe Filters: 0.22 µm PTFE

  • Glassware: Volumetric flasks, vials, etc.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Reference Standard: this compound (purity ≥98%)

Standard Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation (from Fungal Culture)
  • Harvesting: After incubation, separate the fungal mycelium from the liquid culture broth by filtration. Both can be analyzed for this compound content. For solid-state fermentation, the entire culture can be harvested and dried.

  • Extraction:

    • To 1.0 g of homogenized fungal mycelium (or the entire filtered broth), add 5.0 mL of an extraction solvent (e.g., acetonitrile/water/formic acid 80:19:1, v/v/v).

    • Vortex vigorously for 5 minutes.

    • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 10 minutes to pellet solid debris.

  • Dilution and Filtration:

    • Carefully transfer the supernatant to a clean tube.

    • Dilute the supernatant 1:10 with the initial mobile phase composition.

    • Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-MS/MS Method
ParameterSetting
Column Gemini 3 µm NX-C18, 150 x 3.0 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry Conditions
ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (V)
This compound (Quantifier)434.2403.115
This compound (Qualifier)434.2334.225
Data Analysis

Quantification of this compound in the samples is performed by comparing the peak area of the quantifier MRM transition to the calibration curve generated from the working standard solutions. The qualifier ion is used for confirmation of the analyte's identity.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing FungalCulture Fungal Culture (Mycelium or Broth) Extraction Solvent Extraction (Acetonitrile/Water/Formic Acid) FungalCulture->Extraction Centrifuge Centrifugation (4000 rpm, 10 min) Extraction->Centrifuge Filter Dilution & Filtration (0.22 µm PTFE) Centrifuge->Filter HPLC HPLC Separation (Gemini NX-C18 Column) Filter->HPLC StdPrep Standard Stock Preparation CalCurve Calibration Curve Dilution StdPrep->CalCurve CalCurve->HPLC MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS DataAcq Data Acquisition (MassHunter) MSMS->DataAcq Quant Quantification (External Standard Calibration) DataAcq->Quant Report Final Report (Concentration of this compound) Quant->Report

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for the Structural Elucidation of Meleagrine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrine is a prenylated indole alkaloid first isolated from Penicillium meleagrinum.[1] As a member of the roquefortine/meleagrin family of fungal metabolites, it possesses a complex triazaspirocyclic skeleton.[2] Natural products with such intricate architectures are of significant interest in drug discovery due to their potential for unique biological activities. Indeed, this compound has been reported to exhibit various biological effects, including the modulation of the Nrf2/HO-1 signaling pathway, which is a key regulator of cellular antioxidant responses.[3]

The definitive structural elucidation of this compound is paramount for understanding its structure-activity relationships and for providing a basis for synthetic efforts and the development of analog libraries. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one- and two-dimensional NMR experiments.

¹H and ¹³C NMR Spectroscopic Data of this compound

The foundational step in the structural elucidation of a novel compound is the acquisition and analysis of its one-dimensional ¹H and ¹³C NMR spectra. These experiments provide crucial information regarding the number and types of protons and carbons present in the molecule, their chemical environments, and their multiplicities.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃:CD₃OD (1:1)) Data for this compound [3]

Position¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz)
1-OCH₃65.43.73 (s)
2101.6-
352.5-
3a126.1-
4124.97.57 (d, J = 7.85)
5122.87.09 (dt, J = 7.55, 0.95)
6128.57.26 (dt, J = 7.8, 0.95)
7111.36.98 (d, J = 7.85)
7a146.5-
8109.55.50 (s)
9141.8-
10159.2-
12123.6-
13167.0-
15108.58.27 (s)
16125.5-
18134.37.30 (s)
20136.87.59 (s)
2142.6-
22141.86.12 (brs)
23111.35.05 (d, J = 17.1), 5.11 (d, J = 9.6)
2429.71.24 (s)
2529.71.34 (s)

Experimental Protocols for NMR Analysis

Detailed below are the recommended experimental protocols for acquiring the necessary NMR data for the structural elucidation of this compound.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent. Based on the available data, Chloroform-d (CDCl₃) is appropriate for ¹H NMR, while a 1:1 mixture of CDCl₃ and Methanol-d₄ (CD₃OD) is recommended for ¹³C NMR to ensure good solubility and resolution.[3]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Temperature: 298 K.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

  • Spectral Width (sw): 12-16 ppm.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectrometer Frequency: 100 MHz or higher.

  • Temperature: 298 K.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): Approximately 1 second.

  • Spectral Width (sw): 200-220 ppm.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

For unambiguous assignment of all proton and carbon signals and to establish the connectivity and spatial relationships within the this compound molecule, a suite of 2D NMR experiments is essential.

  • Purpose: To identify proton-proton spin-spin coupling networks, typically through 2-3 bonds.

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 4-8 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions and perform zero-filling to at least double the data points in F1 before Fourier transformation.

  • Purpose: To correlate protons with their directly attached carbons (¹JCH).

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Data Points (F2 x F1): 1024 x 256.

  • Number of Scans: 8-16 scans per increment.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions.

  • Purpose: To identify long-range correlations between protons and carbons, typically over 2-4 bonds (ⁿJCH). This is crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 16-32 scans per increment.

  • ⁿJCH Coupling Constant: Optimized for an average long-range coupling of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions.

  • Purpose: To identify protons that are close in space (through-space interactions), which is critical for determining the relative stereochemistry of the molecule.

  • Pulse Program: Standard gradient-selected phase-sensitive NOESY (e.g., 'noesygpph' on Bruker instruments).

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 16-32 scans per increment.

  • Mixing Time (d8): 500-800 ms is a good starting point for a molecule of this size.

  • Processing: Apply a squared sine-bell window function in both dimensions.

Visualizing Experimental and Signaling Pathways

Experimental Workflow for this compound Structural Elucidation

The logical flow of experiments for determining the structure of this compound is depicted below.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopic Analysis cluster_elucidation Structure Elucidation fungal_culture Fungal Culture (Penicillium chrysogenum) extraction Solvent Extraction fungal_culture->extraction chromatography Chromatographic Purification extraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound one_d_nmr 1D NMR (¹H, ¹³C, DEPT) pure_this compound->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) pure_this compound->two_d_nmr data_analysis Spectral Analysis & Data Interpretation one_d_nmr->data_analysis two_d_nmr->data_analysis fragment_assembly Fragment Assembly data_analysis->fragment_assembly stereochemistry Stereochemical Assignment fragment_assembly->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure

Experimental workflow for this compound structural elucidation.
This compound Biosynthetic Pathway

This compound is biosynthesized from the precursors L-tryptophan and L-histidine via the intermediate roquefortine C.[4]

meleagrin_biosynthesis tryptophan L-Tryptophan htd Histidyltryptophanyldiketopiperazine (HTD) tryptophan->htd histidine L-Histidine histidine->htd roquefortine_c Roquefortine C htd->roquefortine_c Multiple Steps glandicoline_b Glandicoline B roquefortine_c->glandicoline_b meleagrin This compound glandicoline_b->meleagrin

Simplified biosynthetic pathway of this compound.
Nrf2/HO-1 Signaling Pathway Modulation by this compound

This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[3]

Nrf2_HO1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus meleagrin This compound keap1_nrf2 Keap1-Nrf2 Complex meleagrin->keap1_nrf2 Induces dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Basal state nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation nrf2_maf Nrf2-Maf Heterodimer nrf2_nucleus->nrf2_maf maf Maf maf->nrf2_maf are Antioxidant Response Element (ARE) nrf2_maf->are Binds to ho1_gene HO-1 Gene are->ho1_gene Activates Transcription antioxidant_proteins Antioxidant Proteins (e.g., HO-1) ho1_gene->antioxidant_proteins Translation antioxidant_proteins->ros Neutralizes

Modulation of the Nrf2/HO-1 signaling pathway by this compound.

Conclusion

The comprehensive application of one- and two-dimensional NMR spectroscopy is indispensable for the complete and unambiguous structural elucidation of complex natural products like this compound. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently determine the structure of this compound and related compounds. Furthermore, understanding its interaction with key signaling pathways, such as the Nrf2/HO-1 pathway, through the lens of its precise chemical structure, opens avenues for the rational design of novel therapeutic agents.

References

Application Notes and Protocols for In Vitro Antibacterial Activity of Meleagrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrine is a fungal alkaloid that has demonstrated notable antibacterial properties, positioning it as a compound of interest for further investigation in the development of new antimicrobial agents. These application notes provide a comprehensive overview of the in vitro assays to determine the antibacterial efficacy of this compound. The primary mechanism of action for this compound's antibacterial effect is the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[1] This document offers detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, as well as data on its cytotoxicity against various cell lines to inform on its therapeutic potential.

Data Presentation

Antibacterial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. These values represent the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive250[2]
Staphylococcus aureus ATCC 6538Gram-positive125[3]
Escherichia coliGram-negativeNot specified, but activity reported[1]
Streptococcus pneumoniaeGram-positiveActivity reported[1]

Note: The antibacterial activity of this compound and its derivatives has been reported to be both FabI-dependent and FabI-independent.[1]

Cytotoxicity of this compound

For the development of any therapeutic agent, understanding its cytotoxic profile is crucial. The following table presents the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cell lines.

Cell LineCell TypeIC50 (µM)Reference
MCF-7Breast Cancer4.94[4]
HCT-116Colon Cancer5.7[4]
HepG2Liver Cancer1.82[4]
KB-3-1Cervix Carcinoma3.07[2]
KB-V1Multidrug-Resistant Cervix Carcinoma6.07[2]

Proposed Mechanism of Action

This compound exerts its antibacterial effect primarily by targeting and inhibiting the bacterial enzyme FabI. This enzyme is a critical component of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of essential fatty acids, leading to the cessation of bacterial growth.

cluster_pathway Bacterial Cell This compound This compound FabI Bacterial Enoyl-ACP Reductase (FabI) This compound->FabI Inhibition FAS_II Fatty Acid Synthesis (FAS-II) Pathway Fatty_Acids Fatty Acid Production FAS_II->Fatty_Acids Leads to Membrane Bacterial Cell Membrane and Growth Fatty_Acids->Membrane Essential for

Caption: Proposed signaling pathway of this compound's antibacterial activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound requires dissolution in an organic solvent prior to use in aqueous-based in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity to the bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the procedure to determine the MIC of this compound against a specific bacterial strain.[1]

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for OD measurements)

  • Positive control antibiotic (e.g., vancomycin for Gram-positive, gentamicin for Gram-negative)

  • Negative control (broth with DMSO, no this compound)

Procedure:

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. In well 1, add 198 µL of MHB and 2 µL of the this compound stock solution to achieve the starting concentration. Mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no this compound). e. Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_plate Prepare 96-well Plate with Broth start->prep_plate add_this compound Add this compound to First Well prep_plate->add_this compound serial_dilute Perform 2-fold Serial Dilutions add_this compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum. This assay is performed as a continuation of the MIC assay.

Materials:

  • Results from the MIC assay (Protocol 2)

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator

  • Spreader or sterile loops

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate or spread the aliquot onto a sterile agar plate.

  • As a control, plate an aliquot from the growth control well (well 11 from the MIC assay) to confirm the viability of the bacteria.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Count the number of colonies on each spot/plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

start Start with MIC Plate (Post-Incubation) select_wells Select Wells with No Visible Growth (MIC and above) start->select_wells plate_aliquots Plate 10 µL Aliquots onto Agar Plates select_wells->plate_aliquots incubate Incubate Agar Plates (37°C, 18-24h) plate_aliquots->incubate count_colonies Count Colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Experimental workflow for MBC determination.

Disclaimer

These protocols and application notes are intended for research use only. The provided data is a summary of published findings and should be independently verified. Researchers should optimize these protocols based on their specific experimental conditions and bacterial strains. Always adhere to standard laboratory safety procedures when handling chemical and biological materials.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Effects of Meleagrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meleagrine, a fungal alkaloid, has demonstrated notable anticancer properties across a variety of cancer cell lines. This document provides detailed application notes and protocols for conducting cell-based assays to investigate and quantify the anticancer effects of this compound. The primary mechanism of action for this compound is the inhibition of the c-Met signaling pathway, a critical pathway in cancer cell proliferation, survival, migration, and invasion. These protocols are designed to be a comprehensive resource for researchers screening and characterizing the bioactivity of this compound and similar compounds.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the cytotoxic and cytostatic effects of this compound on various cancer cell lines and a non-tumorigenic control cell line.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast Adenocarcinoma4.94[1]
HCT-116 Colorectal Carcinoma5.7[1]
HepG2 Hepatocellular Carcinoma1.82[1]
MDA-MB-231 Breast AdenocarcinomaNot explicitly quantified, but demonstrated sensitivity
BT-474 Breast Ductal CarcinomaNot explicitly quantified, but demonstrated sensitivity
MCF-10A Non-tumorigenic Breast EpithelialLess active compared to cancer cell lines

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The data suggests that this compound exhibits selective cytotoxicity against cancer cells.

Key Experimental Protocols

Detailed methodologies for essential cell-based assays to characterize the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-tumorigenic control cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the c-Met signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Met, anti-phospho-c-Met, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound's Anticancer Effect

Meleagrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS This compound This compound This compound->cMet Inhibits HGF HGF HGF->cMet Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies cluster_conclusion Conclusion Start Start: Select Cancer & Normal Cell Lines Treatment Treat cells with This compound (dose-response) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blot (c-Met Pathway) IC50->Western_Blot Apoptosis_Data Quantify Apoptosis Apoptosis_Assay->Apoptosis_Data Cell_Cycle_Data Analyze Cell Cycle Arrest Cell_Cycle_Assay->Cell_Cycle_Data Protein_Data Analyze Protein Expression & Phosphorylation Western_Blot->Protein_Data Conclusion Conclude on Anticancer Effects & Mechanism Apoptosis_Data->Conclusion Cell_Cycle_Data->Conclusion Protein_Data->Conclusion

References

Synthesis of Meleagrine and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrine, a prenylated indole alkaloid produced by various Penicillium species, and its analogues have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds exhibit a range of effects, including cytotoxic activity against various cancer cell lines and antibacterial properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key analogues, Glandicolin B and Oxaline. Furthermore, it elucidates the signaling pathways modulated by this compound, offering insights into its mechanism of action.

Data Presentation: Cytotoxicity of this compound and its Analogues

The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below for easy comparison.

CompoundCell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)>20[1]
K562 (Leukemia)>20[1]
MCF-7 (Breast Cancer)4.94[1]
HepG2 (Liver Cancer)1.82[1]
HCT-116 (Colon Cancer)5.7[1]
Oxaline A549 (Lung Carcinoma)>20[1]
K562 (Leukemia)11.3[1]
MCF-7 (Breast Cancer)>20[1]
HepG2 (Liver Cancer)8.9[1]
HCT-116 (Colon Cancer)>20[1]

Experimental Protocols

Synthesis of Roquefortine C (Precursor for this compound Synthesis)

Roquefortine C serves as a key biosynthetic precursor for this compound and its analogues.[2][3][4][5][6] Its synthesis is a critical first step. The total synthesis of Roquefortine C has been achieved through a multi-step process.[4]

Materials:

  • L-tryptophan methyl ester

  • Urocanic acid methyl ester

  • 2-(1H-9-Azobenzotriazole-1-yl)-1,1,3,3-tetramethylammonium hexafluorophosphate (HATU)

  • Trimethylsilyl iodide (TMSI)

  • Ammonia in methanol

  • Various organic solvents and reagents for purification

Procedure:

A detailed, step-by-step protocol for the total synthesis of Roquefortine C is complex and involves multiple stages of protection, coupling, and cyclization reactions. A comprehensive description can be found in the work by Joullié and coworkers.[4] The key steps involve the synthesis of a prenylated pyrroloindole intermediate from L-tryptophan methyl ester and an imidazole derivative from urocanic acid methyl ester.[4] These two fragments are then coupled using HATU, followed by a series of reactions to construct the dehydrohistidine moiety and complete the synthesis.[4]

Biosynthesis of this compound from Roquefortine C

The conversion of Roquefortine C to this compound involves a series of enzymatic transformations.[3][5][7] This biosynthetic pathway can be replicated in vitro or utilized through fermentation of specific Penicillium strains.[8]

Key Enzymatic Steps: [3][5]

  • Oxidation of Roquefortine C: The initial step involves the oxidation of Roquefortine C to form Roquefortine L (Glandicoline A). This reaction is catalyzed by the enzyme OxaD, a flavin-dependent nitrone synthase.[9][10]

  • Formation of Glandicoline B: Roquefortine L is then converted to Glandicoline B.

  • Methylation to this compound: The final step is the methylation of Glandicolin B to yield this compound, a reaction catalyzed by a methyltransferase.[3]

Experimental Workflow for Biosynthesis:

This compound Biosynthesis Workflow cluster_0 Starting Material cluster_1 Enzymatic Conversions cluster_2 Final Product Roquefortine C Roquefortine C Oxidation (OxaD) Oxidation (OxaD) Roquefortine C->Oxidation (OxaD) Step 1 Glandicoline A (Roquefortine L) Glandicoline A (Roquefortine L) Oxidation (OxaD)->Glandicoline A (Roquefortine L) Glandicoline B Glandicoline B Glandicoline A (Roquefortine L)->Glandicoline B Methylation (Methyltransferase) Methylation (Methyltransferase) Glandicoline B->Methylation (Methyltransferase) This compound This compound Methylation (Methyltransferase)->this compound Step 3

Biosynthetic pathway from Roquefortine C to this compound.

Synthesis of this compound Analogues

a) Synthesis of Glandicolin B: Glandicolin B is a direct precursor in the biosynthesis of this compound.[3] Its synthesis can be achieved by following the initial steps of the this compound biosynthetic pathway, stopping before the final methylation step.

b) Synthesis of Oxaline: Oxaline is another important analogue of this compound.[9] The total synthesis of oxaline has not yet been fully accomplished, though it shares the unusual E-dehydrohistidine moiety with Roquefortine C.[4][11] The proposed conversion of this compound to Oxaline involves a second methyltransferase (MMT).[3]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Nrf2/HO-1 antioxidant response pathway and the TLR4/NF-κB inflammatory pathway.

Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).

While the precise binding site of this compound on Keap1 is still under investigation, it is hypothesized that this compound, or its metabolites, may interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13][14][15] This allows Nrf2 to accumulate in the nucleus and initiate the antioxidant response.

Meleagrine_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1->Proteasome Ubiquitination Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription

This compound-mediated activation of the Nrf2/HO-1 pathway.

Inhibition of the TLR4/NF-κB Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). Activation of TLR4 triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This pathway can be broadly divided into MyD88-dependent and TRIF-dependent branches.

This compound has been shown to inhibit the TLR4/NF-κB pathway, contributing to its anti-inflammatory effects. While the exact mechanism is still being elucidated, it is proposed that this compound may interfere with the recruitment of adaptor proteins such as MyD88 and TRIF to the TLR4 receptor complex, or inhibit downstream signaling molecules like IRAK1 and TRAF6.[16][17][18][19] This disruption prevents the activation of NF-κB and subsequent inflammatory gene expression.

Meleagrine_TLR4_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF This compound This compound This compound->TLR4 This compound->MyD88 Inhibits This compound->TRIF Inhibits IRAK1 IRAK1 This compound->IRAK1 Inhibits TRAF6 TRAF6 This compound->TRAF6 Inhibits MyD88->IRAK1 TRIF->TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I_B NF-κB/IκB IKK->NFkB_I_B NFkB NF-κB NFkB_I_B->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Inflammatory Genes NFkB_nuc->Inflammatory_Genes

Inhibition of the TLR4/NF-κB signaling pathway by this compound.

Conclusion

This compound and its analogues represent a promising class of natural products with significant therapeutic potential. The protocols and data presented in this document provide a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of these compounds. Further investigation into the total synthesis of these molecules and a more detailed elucidation of their molecular targets will undoubtedly pave the way for the development of novel therapeutic agents for a range of diseases.

References

Application Notes and Protocols: Utilizing Phloretin for the Study of Fatty Acid Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "meleagrine" did not yield evidence of its activity as a fatty acid synthesis inhibitor. Therefore, these application notes utilize phloretin , a well-documented inhibitor of Fatty Acid Synthase (FASN), as a representative compound to illustrate the principles and methodologies for studying the inhibition of this pathway.

Introduction

Fatty acid synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids.[1] It catalyzes the formation of palmitate from acetyl-CoA and malonyl-CoA.[1] In many cancer types, FASN is overexpressed and has been linked to tumor growth and survival, making it a significant target for therapeutic development.[2][3] Phloretin, a natural dihydrochalcone found in apples and other plants, has been identified as an inhibitor of FASN, demonstrating potential as an anti-cancer and anti-obesity agent.[1][2] These notes provide a comprehensive guide to using phloretin as a tool to study the inhibition of fatty acid synthesis, including quantitative data, detailed experimental protocols, and relevant signaling pathways.

Data Presentation: Inhibitory Activity of Phloretin

The following tables summarize the quantitative data regarding the inhibitory effects of phloretin on FASN and cancer cell lines.

ParameterValueExperimental SystemReference
IC₅₀ (FASN) 4.90 ± 0.66 µMIn vitro enzyme assay[1][2]
Inhibition Type vs. Acetyl-CoA CompetitiveIn vitro kinetic analysis[2]
Inhibition Type vs. Malonyl-CoA Mixed competitive/noncompetitiveIn vitro kinetic analysis[2]
Inhibition Type vs. NADPH UncompetitiveIn vitro kinetic analysis[2]
Binding Domain β-ketoacyl synthase (KS)Molecular docking[2]
Inhibition Nature IrreversibleIn vitro time-dependent assay[2]
Cell LineIC₅₀ (Cell Viability)Duration of TreatmentReference
MDA-MB-231 (Breast Cancer) 81.4 µM24 hours[1]
MCF-7 (Breast Cancer) 101.1 µM24 hours[1]

Experimental Protocols

In Vitro FASN Inhibition Assay (Spectrophotometric)

This protocol describes an in vitro assay to determine the inhibitory effect of phloretin on FASN activity by monitoring the oxidation of NADPH.[1]

Materials:

  • Purified FASN enzyme

  • Phloretin

  • Potassium phosphate buffer (25 mM, pH 7.0)

  • EDTA (0.25 mM)

  • Dithiothreitol (DTT) (0.25 mM)

  • Acetyl-CoA (30 µM)

  • Malonyl-CoA (100 mM)

  • NADPH (350 µM)

  • DMSO (for dissolving phloretin)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of phloretin in DMSO.

  • In a 96-well plate, prepare the reaction mixture (total volume of 500 µL) containing:

    • 25 mM Potassium phosphate buffer

    • 0.25 mM EDTA

    • 0.25 mM DTT

    • 30 µM Acetyl-CoA

    • 350 µM NADPH

  • Add varying concentrations of phloretin (e.g., 2.5, 5, 7.5, 10, 12.5 µM) or DMSO (vehicle control) to the wells.[1] Ensure the final DMSO concentration is less than 0.5% (v/v).[3]

  • Equilibrate the plate at 37°C for 10 minutes.[1][3]

  • Initiate the reaction by adding the purified FASN enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 60 seconds to measure the background NADPH oxidation.[1]

  • Add 100 mM Malonyl-CoA to start the FASN-dependent reaction and continue monitoring the absorbance at 340 nm for an additional 60 seconds.[1]

  • Calculate the rate of NADPH oxidation. The relative FASN activity is expressed as a percentage of the activity in the vehicle control.

  • Plot the relative activity against the phloretin concentration to determine the IC₅₀ value.[3]

Cell-Based Assay for Intracellular FASN Activity and Lipid Accumulation

This protocol outlines a method to assess the effect of phloretin on FASN activity within cancer cells and the subsequent impact on lipid accumulation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium and supplements

  • Phloretin

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer

  • Triglyceride (TG) quantification kit[3]

  • BCA Protein Assay Kit

  • 96-well plates and 10 cm culture dishes

  • Sonicator

  • Microplate reader

Procedure:

Part A: Intracellular FASN Activity

  • Seed cells in a culture dish and allow them to adhere overnight.

  • Treat the cells with varying concentrations of phloretin for 24 hours.[1]

  • Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in a suitable buffer and lyse the cells (e.g., by sonication).

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Measure the FASN activity in the supernatant using the in vitro assay protocol described above (Protocol 1), normalizing the activity to the protein concentration.

Part B: Triglyceride Content Quantification

  • Seed cells in 10 cm culture dishes and allow them to adhere for 24 hours.[3]

  • Treat the cells with varying concentrations of phloretin for an additional 24 hours.[3]

  • Harvest the cells by trypsinization, collect by centrifugation, and wash the pellet twice with ice-cold PBS.[3]

  • Resuspend the cell pellet in PBS and disrupt the cell membranes by sonication on ice.[3]

  • Use a commercial triglyceride quantification kit according to the manufacturer's instructions.[3] Typically, this involves adding a reaction buffer and incubating at 37°C for 10 minutes.[3]

  • Measure the absorbance at the specified wavelength (e.g., 500 nm) to determine the triglyceride content.[3]

  • Normalize the triglyceride content to the total protein concentration of the cell lysate.

Signaling Pathways and Mechanisms

Phloretin's inhibition of FASN is a key part of its anti-cancer effects, which are also mediated through its influence on various signaling pathways.

FASN Catalytic Cycle and Phloretin Inhibition

The diagram below illustrates the general workflow for evaluating a FASN inhibitor like phloretin, from initial enzymatic assays to cell-based functional outcomes.

FASN_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_outcome Biological Outcome enzymatic_assay FASN Enzymatic Assay (NADPH Oxidation) kinetic_analysis Kinetic Analysis (Inhibition Type) enzymatic_assay->kinetic_analysis Determine Mechanism cell_viability Cell Viability Assay enzymatic_assay->cell_viability Validate in Cells binding_assay Binding Domain (Molecular Docking) kinetic_analysis->binding_assay intracellular_fasn Intracellular FASN Activity cell_viability->intracellular_fasn lipid_accumulation Lipid Accumulation (Triglyceride Assay) intracellular_fasn->lipid_accumulation pathway_analysis Signaling Pathway Analysis lipid_accumulation->pathway_analysis apoptosis Apoptosis pathway_analysis->apoptosis Elucidate Downstream Effects cell_cycle_arrest Cell Cycle Arrest pathway_analysis->cell_cycle_arrest reduced_proliferation Reduced Proliferation pathway_analysis->reduced_proliferation

Caption: Experimental workflow for characterizing a FASN inhibitor.

Phloretin's Impact on Cellular Signaling

Phloretin's effects extend beyond direct FASN inhibition, influencing key signaling pathways that regulate cell growth, proliferation, and metabolism.

Phloretin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phloretin Phloretin GLUT Glucose Transporters (e.g., GLUT2) Phloretin->GLUT Inhibits PI3K PI3K Phloretin->PI3K Inhibits MAPK MAPK (p38, ERK, JNK) Phloretin->MAPK Modulates FASN FASN Phloretin->FASN Inhibits SREBP1c SREBP-1c Phloretin->SREBP1c Downregulates NFkB NF-κB Phloretin->NFkB Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation MAPK->Survival FattyAcids Fatty Acid Synthesis FASN->FattyAcids FattyAcids->Proliferation SREBP1c->FASN Activates Transcription NFkB->Proliferation

References

Application Notes and Protocols for Testing Meleagrine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrine is a prenylated indole alkaloid first isolated from Penicillium meleagrinum. It is a bioactive fungal metabolite that has demonstrated a range of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines, as well as antibacterial properties.[1][2] Notably, in vivo studies have highlighted its potential as a therapeutic agent in models of breast cancer and pulmonary fibrosis. These application notes provide detailed protocols for testing this compound in these two distinct animal models, based on published preclinical research.

Disclaimer: Comprehensive pharmacokinetic and toxicology data for this compound, including its LD50, are not widely available. The provided protocols are based on doses used in specific research contexts. It is imperative for researchers to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for their specific animal model and experimental conditions.

I. Protocol for Testing this compound in an Orthotopic Breast Cancer Mouse Model

This protocol is designed to evaluate the anti-tumor efficacy of this compound in an orthotopic xenograft model of triple-negative breast cancer (TNBC) in athymic nude mice. This compound has been shown to inhibit the c-Met signaling pathway, which is often dysregulated in breast cancer.[1][3][4]

Experimental Workflow

G cluster_prep Preparation Phase cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cell_culture Culture MDA-MB-231/GFP Breast Cancer Cells cell_harvest Harvest and Prepare Cell Suspension cell_culture->cell_harvest animal_acclimatization Acclimatize Athymic Nude Mice (4-5 weeks old) orthotopic_injection Orthotopically Inject Cells into Mammary Fat Pad animal_acclimatization->orthotopic_injection cell_harvest->orthotopic_injection tumor_monitoring_start Monitor Tumor Growth (Day 14 post-injection) orthotopic_injection->tumor_monitoring_start treatment_start Initiate this compound Treatment (10 mg/kg, i.p., 3x/week) tumor_monitoring_start->treatment_start treatment_continue Continue Treatment for 3 Weeks treatment_start->treatment_continue tumor_measurement Measure Tumor Volume Throughout Treatment treatment_continue->tumor_measurement endpoint Euthanize and Collect Tissues treatment_continue->endpoint tumor_measurement->endpoint analysis Histological and Biochemical Analysis endpoint->analysis

Figure 1: Experimental workflow for this compound testing in a breast cancer model.

Materials

  • This compound

  • Vehicle (e.g., DMSO)

  • Sterile PBS

  • MDA-MB-231/GFP human breast cancer cell line

  • Female athymic nude mice (Foxn1nu/Foxn1+), 4-5 weeks old

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools for injection

  • Calipers for tumor measurement

Protocol

  • Cell Culture: Culture MDA-MB-231/GFP cells in appropriate media until they reach 80-90% confluency.

  • Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.

  • Tumor Cell Inoculation:

    • Harvest and resuspend the MDA-MB-231/GFP cells in sterile PBS.

    • Anesthetize the mice.

    • Inject the cell suspension (e.g., 2 x 10^6 cells in 50 µL) into the mammary fat pad.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation approximately 7-10 days post-inoculation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Protocol:

    • On day 14 post-inoculation, randomize mice into treatment and control groups.

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg body weight, three times a week for three weeks.[1]

    • Administer the vehicle alone to the control group following the same schedule.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period (or when tumors reach the predetermined endpoint), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Collect tumors and other relevant organs for further analysis (e.g., histology, Western blot).

Data Presentation

GroupMean Tumor Volume (mm³) at EndpointMean Tumor Weight (g) at Endpoint
Vehicle ControlData to be collectedData to be collected
This compound (10 mg/kg)Data to be collectedData to be collected
Table 1: Example of data presentation for anti-tumor efficacy of this compound.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound Melegrine Melegrine Melegrine->cMet inhibits

Figure 2: this compound inhibits the HGF/c-Met signaling pathway.

II. Protocol for Testing this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol is designed to assess the anti-fibrotic potential of this compound in a mouse model of pulmonary fibrosis induced by bleomycin. This compound has been shown to exert protective effects through its antioxidant, anti-inflammatory, and anti-fibrotic properties, partly by activating the Nrf2/HO-1 pathway.[2][5][6]

Experimental Workflow

G cluster_prep Preparation Phase cluster_induction_treatment Induction and Treatment cluster_evaluation Evaluation Phase (Day 21) animal_acclimatization Acclimatize C57BL/6 Mice group_randomization Randomize Mice into Treatment Groups animal_acclimatization->group_randomization bleomycin_instillation Intratracheal Instillation of Bleomycin (2.5 mg/kg) group_randomization->bleomycin_instillation meleagrine_treatment Daily Oral this compound (5 mg/kg) (Protection or Treatment Regimen) group_randomization->meleagrine_treatment melegrine_treatment melegrine_treatment bleomycin_instillation->melegrine_treatment euthanasia Euthanize Mice tissue_collection Collect Lung Tissue and BAL Fluid euthanasia->tissue_collection analysis Histology, Hydroxyproline Assay, Biochemical and Molecular Analysis tissue_collection->analysis melegrine_treatment->euthanasia

Figure 3: Experimental workflow for this compound in a pulmonary fibrosis model.

Materials

  • This compound

  • Vehicle (e.g., 1% DMSO in saline)

  • Bleomycin sulfate

  • Sterile saline

  • Male C57BL/6 mice, 6-8 weeks old

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Equipment for intratracheal instillation

Protocol

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week.

    • Randomly divide mice into the following groups (n=8 per group):

      • Vehicle Control: Intratracheal saline + oral vehicle.

      • This compound Control: Intratracheal saline + oral this compound.

      • Bleomycin Group: Intratracheal bleomycin + oral vehicle.

      • Treatment Group: Intratracheal bleomycin + oral this compound starting on day 1 post-bleomycin.

      • Protection Group: Oral this compound for 2 weeks prior to and 3 weeks after intratracheal bleomycin.

  • Induction of Pulmonary Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin (2.5 mg/kg) in sterile saline.[5][6]

    • Administer sterile saline to the control groups.

  • Treatment Protocol:

    • Administer this compound orally at a dose of 5 mg/kg daily.[5][6]

    • For the "Treatment Group," begin administration 24 hours after bleomycin instillation and continue for 3 weeks.

    • For the "Protection Group," begin administration 2 weeks before bleomycin instillation and continue for 3 weeks after.

    • Administer the vehicle to the control and bleomycin-only groups.

  • Endpoint and Sample Collection (Day 21):

    • Euthanize mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for inflammatory cell counts and cytokine analysis.

    • Perfuse the lungs and collect lung tissue.

    • Process lung tissue for histological analysis (e.g., H&E, Masson's trichrome staining), hydroxyproline assay (for collagen content), and molecular analysis (e.g., qPCR, Western blot).

Data Presentation

ParameterVehicle ControlBleomycinBleomycin + this compound (Treatment)This compound + Bleomycin (Protection)
Oxidative Stress
Lung MDA (nmol/mg protein)DataDataDataData
Lung SOD (U/mg protein)DataDataDataData
Lung Catalase (U/mg protein)DataDataDataData
Inflammation
TNF-α (pg/mL in BALF)DataDataDataData
IL-6 (pg/mL in BALF)DataDataDataData
Fibrosis
Lung Hydroxyproline (µg/mg)DataDataDataData
α-SMA (gene expression)DataDataDataData
Collagen I (gene expression)DataDataDataData
Table 2: Example of quantitative data presentation for the anti-fibrotic effects of this compound. Data is based on findings from Elhady et al., 2022.[2][5][6]

Signaling Pathway

G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bleomycin Bleomycin/ Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Bleomycin->Keap1_Nrf2 disrupts Keap1 Keap1 Nrf2_c Nrf2 Keap1->Keap1_Nrf2 Nrf2_c->Keap1_Nrf2 Keap1_Nrf2->Nrf2_c degradation Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 translocation ARE ARE Nrf2_n->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response This compound This compound Melegrine Melegrine Melegrine->Keap1_Nrf2 promotes dissociation

Figure 4: this compound promotes the Nrf2/HO-1 antioxidant pathway.

References

Application Notes and Protocols for High-Throughput Screening of Meleagrine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrine, a prenylated indole alkaloid produced by various fungi, has demonstrated a range of biological activities, including anticancer, antibacterial, and antibiofilm properties.[1][2] Its complex triazaspirocyclic skeleton presents a unique scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize new lead compounds for drug discovery programs.

Biological Activities and Potential Targets

This compound and its analogs have been reported to exhibit several key biological effects:

  • Anticancer Activity: this compound has shown potent cytotoxicity against various cancer cell lines, including human cervix carcinoma (KB-3-1), breast cancer (MCF-7), and human colon cancer (HCT-116) cells.[3][4] Evidence suggests that some prenylated indole alkaloids may interfere with microtubule assembly, leading to cell cycle arrest in the G2/M phase.[4][5]

  • Antibacterial Activity: A significant mechanism of this compound's antibacterial action is the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.[3][6] This activity is particularly noted against Gram-positive bacteria such as Staphylococcus aureus.[6]

  • Signaling Pathway Modulation: As a member of the indole alkaloid family, this compound derivatives are anticipated to modulate key cellular signaling pathways implicated in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[7][8][9]

Data Presentation: Quantitative Analysis of this compound and Derivatives

The following tables summarize the available quantitative data for this compound and its derivatives, providing a baseline for structure-activity relationship (SAR) studies.

Table 1: Cytotoxicity of this compound and its Analogs against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundKB-3-1 (Cervix Carcinoma)3.07[3]
This compoundKB-V1 (Multidrug-Resistant)6.07[3]
This compoundMCF-7 (Breast Cancer)4.94[6]
This compoundHCT-116 (Colon Cancer)5.7[6]
This compoundHepG2 (Liver Cancer)1.82[6]
OxalineA549 (Lung Cancer)>10[6]
OxalineK562 (Leukemia)>10[6]
OxalineMCF-7 (Breast Cancer)>10[6]
OxalineHepG2 (Liver Cancer)8.95[6]

Table 2: Antibacterial Activity of this compound and its Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.25[3]
This compoundS. aureus RN422016[6]
This compoundS. aureus RN4220 (pE194-fabI)64[6]
This compoundEscherichia coli KCTC 1924>128[6]
Derivative 5S. aureus RN42204[6]
Derivative 5S. aureus RN4220 (pE194-fabI)32[6]
Derivative 6S. aureus RN42208[6]
Derivative 6S. aureus RN4220 (pE194-fabI)32[6]

Experimental Protocols for High-Throughput Screening

The following protocols are designed for the HTS of a library of this compound derivatives to assess their anticancer and antibacterial potential.

Protocol 1: Cell Viability HTS Assay for Anticancer Activity

This protocol utilizes a luminescence-based assay to measure cell viability in response to treatment with this compound derivatives.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay and Readout prep1 Seed cancer cells in 384-well plates prep2 Incubate for 24h prep1->prep2 treat1 Add this compound derivatives (various concentrations) prep2->treat1 treat2 Incubate for 72h treat1->treat2 assay1 Add CellTiter-Glo® reagent treat2->assay1 assay2 Incubate for 10 min assay1->assay2 assay3 Measure luminescence assay2->assay3 G cluster_prep Plate Preparation cluster_inoculation Bacterial Inoculation cluster_readout Incubation and Readout prep1 Dispense this compound derivatives (serial dilutions) into 384-well plates inoc2 Add inoculum to each well prep1->inoc2 inoc1 Prepare bacterial inoculum (e.g., S. aureus) inoc1->inoc2 read1 Incubate at 37°C for 18-24h read2 Measure optical density at 600 nm (OD600) read1->read2 data_analysis data_analysis read2->data_analysis Determine MIC G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep1 Add this compound derivatives to 384-well UV-transparent plates prep2 Add FabI enzyme and NADPH prep1->prep2 react1 Initiate reaction with crotonyl-CoA prep2->react1 react2 Monitor NADPH oxidation (decrease in absorbance at 340 nm) react1->react2 analysis1 Calculate reaction rates react2->analysis1 analysis2 Determine % inhibition analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 G cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Derivatives PI3K_Akt PI3K/Akt/mTOR Pathway Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis MAPK MAPK Pathway MAPK->Proliferation MAPK->Apoptosis NFkB NF-κB Pathway NFkB->Apoptosis Inflammation Decreased Inflammation NFkB->Inflammation Tubulin Tubulin Polymerization CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest Melegrine Melegrine Melegrine->PI3K_Akt Melegrine->MAPK Melegrine->NFkB Melegrine->Tubulin

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Meleagrin Production in Penicillium Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the yield of Meleagrine from Penicillium fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound in Penicillium?

This compound is a prenylated indole alkaloid derived from the roquefortine C pathway in Penicillium species, most notably Penicillium chrysogenum.[1][2] The biosynthesis begins with the nonribosomal peptide synthetase (NRPS) RoqA, which condenses L-histidine and L-tryptophan.[3] The pathway proceeds through several key intermediates, including histidyltryptophanyldiketopiperazine (HTD), dehydrohistidyltryptophanyldiketopiperazine (DHTD), roquefortine C, glandicoline A, and glandicoline B.[3][4] A series of enzymatic conversions involving oxidoreductases, monooxygenases, and a methyltransferase ultimately yields this compound.[3][5]

Meleagrine_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Histidine L-Histidine HTD HTD L-Histidine->HTD RoqA L-Tryptophan L-Tryptophan L-Tryptophan->HTD RoqA DHTD DHTD HTD->DHTD RoqR RoqC Roquefortine C DHTD->RoqC RoqD GlanA Glandicoline A RoqC->GlanA RoqM GlanB Glandicoline B GlanA->GlanB RoqO This compound This compound GlanB->this compound RoqN

Caption: this compound biosynthetic pathway in P. chrysogenum.

Q2: What are the primary precursors for this compound biosynthesis?

The core structure of this compound is synthesized from the amino acids L-histidine and L-tryptophan.[3][6] The prenyl group is derived from the mevalonate pathway.[6] Therefore, ensuring the availability of these primary metabolites is a critical first step for improving yield.

Q3: Which analytical methods are recommended for this compound quantification?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound.[6] These techniques offer high sensitivity and selectivity, allowing for accurate measurement even in complex fermentation broth matrices.[7][8]

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments.

Problem 1: Low or No this compound Yield

This is a frequent challenge, often stemming from suboptimal culture conditions.

  • Possible Cause: Inappropriate Media Composition. The carbon-to-nitrogen (C/N) ratio and the specific sources of each can significantly impact secondary metabolite production.[9] High concentrations of easily metabolized sugars like glucose can sometimes repress the expression of secondary metabolite gene clusters.[10][11]

    • Solution: Optimize the C/N ratio and test various carbon and nitrogen sources. Sucrose has been shown to be an effective carbon source, while yeast extract and peptone are common nitrogen sources for Penicillium fermentations. A time-course study should be performed to determine the optimal harvest time, as secondary metabolite production often peaks during the stationary phase of growth.[9]

  • Possible Cause: Suboptimal Fermentation Parameters. Fungal growth and enzyme activity are highly sensitive to environmental conditions such as pH, temperature, aeration, and agitation.[9][12]

    • Solution: Systematically optimize key fermentation parameters. For many Penicillium species, optimal secondary metabolite production occurs at temperatures between 25-28°C and a pH around 6.0.[9] Ensure adequate aeration by using baffled flasks and maintaining a low culture volume-to-flask volume ratio (e.g., 20-25%).[9]

Troubleshooting_Low_Yield Start Low/No this compound Yield CheckMedia 1. Review Media Composition Start->CheckMedia Start Here CheckParams 2. Verify Fermentation Parameters CheckMedia->CheckParams Optimal Sol_Media Optimize C/N Ratio. Test alternative C & N sources. CheckMedia->Sol_Media Suboptimal? CheckTime 3. Assess Harvest Time CheckParams->CheckTime Correct Sol_Params Adjust pH, Temperature, & Aeration. See Table 1 for ranges. CheckParams->Sol_Params Incorrect? Sol_Time Perform time-course study. Harvest in stationary phase. CheckTime->Sol_Time Incorrect? Optimization_Workflow A 1. Strain Selection & Inoculum Standardization B 2. Baseline Fermentation (Control Conditions) A->B D 4. Sampling & this compound Quantification (HPLC/LC-MS) B->D C 3. One-Factor-at-a-Time (OFAT) Parameter Screening (e.g., pH, Temp, C-source) C->D E 5. Data Analysis: Identify Key Parameters D->E E->C Refine Search F 6. Response Surface Methodology (RSM) for Fine-Tuning Key Parameters E->F Key Factors Found F->D G 7. Validated High-Yield Protocol F->G Optimum Found

References

Technical Support Center: Overcoming Meleagrine Solubility Challenges in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address solubility issues encountered when working with meleagrine in various experimental assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at concentrations up to 10 mg/mL. For most cell-based assays, it is advisable to keep the final DMSO concentration in the culture medium at or below 0.5% to avoid cytotoxicity.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A2: This is a common issue with compounds that have low aqueous solubility. The key is to avoid a rapid change in solvent polarity. A stepwise dilution approach is recommended. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer or medium with vigorous mixing. Then, add this intermediate dilution to the final volume. Additionally, pre-warming the aqueous buffer or medium to 37°C can aid in solubility.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, some sensitive cell lines may require lower concentrations, such as 0.1%. It is always best practice to perform a vehicle control experiment to determine the optimal, non-toxic concentration of DMSO for your specific cell line.

Q4: Can I filter-sterilize my this compound stock solution in DMSO?

A4: Yes, you can filter-sterilize your this compound stock solution using a 0.22 µm polytetrafluoroethylene (PTFE) syringe filter. PTFE is a chemically resistant membrane compatible with DMSO.

Solubility Data

SolventMolarity (approx.)
Dimethyl Sulfoxide (DMSO) Up to 10 mg/mL
Ethanol Data not available
Phosphate-Buffered Saline (PBS, pH 7.4) Data not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is approximately 433.47 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.47 g/mol * (1000 mg / 1 g) = 4.33 mg

  • Weigh the this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 4.33 mg of this compound into the tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Serial Dilution of this compound from a DMSO Stock into Aqueous Buffer/Medium

This protocol is designed to minimize precipitation when diluting a DMSO-solubilized compound into an aqueous solution for an assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Prepare Intermediate Dilutions in DMSO (if necessary):

    • If your final desired concentrations are significantly lower than your stock, it is good practice to first perform serial dilutions in 100% DMSO. This allows for smaller volumes to be transferred to the aqueous solution, keeping the final DMSO concentration low.

  • Prepare the Final Working Solution (Example for a 10 µM final concentration):

    • Add 999 µL of pre-warmed aqueous buffer or cell culture medium to a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the tube.

    • Immediately and vigorously vortex or pipette up and down to ensure rapid and thorough mixing. This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples. For the example above, this would be 0.1% DMSO in your aqueous buffer or medium.

Troubleshooting Guide for this compound Precipitation

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer/medium - Rapid change in solvent polarity. - Final concentration exceeds aqueous solubility. - Low temperature of the aqueous solution.- Use a stepwise dilution method (see Protocol 2). - Lower the final concentration of this compound. - Pre-warm the aqueous buffer/medium to 37°C before adding the this compound stock. - Increase the final DMSO concentration slightly (if tolerated by the assay/cells), ensuring to adjust the vehicle control accordingly.
Cloudiness or precipitate formation in the stock solution during storage - Absorption of water by DMSO. - Freeze-thaw cycles.- Use anhydrous DMSO and store stock solutions with desiccant. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - If a precipitate is observed, gently warm the stock solution to 37°C and vortex to redissolve before use.
Inconsistent or non-reproducible assay results - Partial precipitation of this compound leading to inaccurate concentrations.- Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions of this compound for each experiment. - Consider performing a solubility test of this compound in your specific assay buffer to determine its solubility limit.

Signaling Pathways and Experimental Workflows

This compound has been reported to modulate key signaling pathways involved in inflammation and oxidative stress.

This compound's Effect on the Nrf2/HO-1 Pathway

This compound has been shown to control the Nrf2/HO-1 cascade. The diagram below illustrates the general mechanism of Nrf2 activation, which leads to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). This compound is believed to promote the activation of this protective pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2 Nrf2 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination This compound This compound This compound->Keap1 Promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces conformational change Maf Maf Nrf2_n->Maf Dimerization ARE ARE Maf->ARE Binds to HO1 HO-1 Gene ARE->HO1 Transcription Antioxidant_Proteins Antioxidant Proteins HO1->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

This compound promotes the activation of the Nrf2/HO-1 antioxidant pathway.
This compound's Effect on the TLR4/NF-κB Pathway

This compound has been observed to downregulate the expression of Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) genes.[1] This suggests an inhibitory effect on this pro-inflammatory signaling pathway. The diagram below outlines the canonical TLR4/NF-κB signaling cascade and indicates the inhibitory action of this compound.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release of NF-κB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->TLR4 Downregulates expression This compound->NFkB_n Downregulates expression Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes Transcription

This compound inhibits the TLR4/NF-κB pro-inflammatory signaling pathway.
Experimental Workflow for Preparing this compound Working Solutions

The following diagram illustrates a recommended workflow for preparing working solutions of this compound from a solid form to minimize solubility issues.

Meleagrine_Prep_Workflow start Start: This compound (Solid) weigh 1. Accurately weigh This compound powder start->weigh dissolve 2. Dissolve in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM) weigh->dissolve vortex 3. Vortex/sonicate until fully dissolved dissolve->vortex store 4. Aliquot and store at -20°C or -80°C vortex->store thaw 5. Thaw a single-use aliquot at room temperature store->thaw intermediate 6. Prepare intermediate dilutions in 100% DMSO (if needed) thaw->intermediate final_dilution 7. Add dropwise to pre-warmed (37°C) aqueous buffer/medium with rapid mixing intermediate->final_dilution end End: Ready-to-use working solution final_dilution->end

Workflow for preparing this compound working solutions.

References

Technical Support Center: Meleagrine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific stability testing and degradation products of Meleagrine is limited. This guide provides a framework based on established principles of pharmaceutical stability testing, as outlined by the International Conference on Harmonisation (ICH) guidelines, and tailored for a complex indole alkaloid like this compound. The degradation pathways and specific quantitative data presented are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with stability testing for this compound?

A1: Start by developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.[1] This method must be able to separate this compound from its potential degradation products and any process-related impurities. Once you have a reliable method, you can proceed with forced degradation studies.

Q2: What are the standard stress conditions for a forced degradation study of an active pharmaceutical ingredient (API) like this compound?

A2: Forced degradation studies, also known as stress testing, are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2] Standard conditions, as recommended by ICH guidelines, include exposure to:

  • Acid Hydrolysis: Using acids like HCl.

  • Base Hydrolysis: Using bases like NaOH.

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposing the sample (solid and in solution) to high temperatures.

  • Photolytic Stress: Exposing the sample to UV and visible light.

Q3: How do I select the right concentrations of stressors and the duration for the study?

A3: The goal is to achieve partial degradation, typically in the range of 5-20%.[3] If degradation is too extensive, it can be difficult to distinguish primary degradants from secondary ones. Start with common conditions (see tables below) and adjust as needed. For example, if no degradation is seen with 0.1 M HCl at room temperature, you might increase the temperature or the acid concentration.[3][4] The duration can range from a few hours to several days, depending on the lability of the molecule.[3]

Q4: What is a mass balance calculation and why is it important?

A4: Mass balance is an essential part of a stability study. It is a calculation that compares the initial amount of the drug with the sum of the amount of the remaining drug and the amount of all degradation products formed. A good mass balance (typically >95%) indicates that your analytical method is capable of detecting all significant degradation products.[5]

Troubleshooting Guides

Problem / Observation Possible Cause(s) Suggested Solution(s)
No significant degradation is observed under initial stress conditions. This compound is highly stable under the tested conditions. The stress applied is insufficient.Increase the severity of the stress conditions. For example:Increase the concentration of the acid, base, or oxidizing agent.Increase the temperature (e.g., from 60°C to 80°C).Extend the duration of the exposure.
The sample shows almost complete degradation after a short time. The stress conditions are too harsh for this compound.Reduce the severity of the stress conditions. For example:Decrease the concentration of the stressor.Lower the temperature.Reduce the exposure time and sample at earlier time points.
Poor peak shape or resolution in the chromatogram. The analytical method is not optimized. Co-elution of degradants. The pH of the sample is incompatible with the mobile phase.Re-validate your HPLC/UPLC method.Adjust the mobile phase composition, gradient, or pH.Neutralize the stressed samples before injection to match the mobile phase pH.
Mass balance is significantly less than 95%. Some degradation products are not being detected. Degradants may not have a chromophore for UV detection. Degradants may be volatile or have precipitated out of solution.Check the UV spectra of the degradation peaks to ensure the detection wavelength is appropriate.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) alongside the UV detector.Ensure the sample remains fully dissolved during the experiment and analysis.

Experimental Protocols

The following are generalized protocols for performing forced degradation studies on this compound. A starting concentration of 1 mg/mL of this compound in a suitable solvent is often recommended.[3]

Table 1: Recommended Starting Conditions for this compound Forced Degradation
Stress ConditionReagent / ConditionTemperatureDurationAnalysis Notes
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursNeutralize with an equivalent amount of NaOH before injection.
Base Hydrolysis 0.1 M NaOHRoom Temp2 - 8 hoursNeutralize with an equivalent amount of HCl before injection.
Oxidation 3% H₂O₂Room Temp24 hoursMonitor closely as oxidation can be rapid.
Thermal (Solution) This compound in Water/Solvent80°C72 hoursEnsure the solvent is stable at this temperature.
Thermal (Solid) This compound powder100°C7 daysDissolve in a suitable solvent for analysis.
Photostability Solid and SolutionICH Q1B conditionsN/AExpose to a light source providing both UV and visible light. Use a dark control.

Data Presentation

Quantitative results should be summarized to track the degradation process and perform a mass balance calculation.

Table 2: Example Data Summary for this compound Stability Study
Stress Condition% this compound RemainingPeak Area of Major Degradant 1 (DP1)% DP1Peak Area of Major Degradant 2 (DP2)% DP2Mass Balance (%)
Control (T=0) 100.00000100.0
0.1 M HCl, 60°C, 48h 85.2150,00014.1Not Detected099.3
0.1 M NaOH, RT, 4h 89.5Not Detected0102,5009.899.3
3% H₂O₂, RT, 24h 92.145,0004.230,1002.999.2
Thermal (Solid), 100°C, 7d 98.5Not Detected0Not Detected098.5

% Degradant is calculated relative to the initial peak area of this compound, assuming a similar response factor. For accurate quantitation, the relative response factors should be determined.

Visualizations

Workflow for this compound Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Characterization A Develop Stability-Indicating Analytical Method (HPLC/UPLC) B Validate Method (Specificity, Linearity, Accuracy, Precision) A->B C Prepare this compound Samples (Solid & Solution) B->C D Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C->D E Collect Samples at Defined Time Points D->E F Analyze Samples with Validated Method E->F G Calculate Mass Balance F->G H Identify & Characterize Degradants (LC-MS, NMR if necessary) F->H I Propose Degradation Pathway H->I

Caption: A typical workflow for conducting a forced degradation study of this compound.

Hypothetical Degradation Pathway for this compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) This compound This compound (Indole Alkaloid Structure) DP1 DP1 (Amide bond cleavage) This compound->DP1 H⁺ / OH⁻ DP2 DP2 (N-Oxide formation) This compound->DP2 [O] DP3 DP3 (Indole ring oxidation) This compound->DP3 [O]

Caption: Hypothetical degradation pathways for this compound under stress conditions.

References

Technical Support Center: Optimizing Meleagrine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Meleagrine in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for this compound in a mouse model of breast cancer?

A1: Based on published studies, a recommended dosage for an orthotopic mouse model of triple-negative breast cancer (using MDA-MB-231 cells) is 10 mg/kg administered via intraperitoneal (IP) injection . It is crucial to perform a dose-response study to determine the optimal dosage for your specific cell line and experimental conditions.

Q2: What is a suggested dosage for this compound in a mouse model of pulmonary fibrosis?

A2: In a bleomycin-induced model of pulmonary fibrosis in mice, a daily administration of 5 mg/kg of this compound has been shown to be effective.[1] This dosage has been used in both treatment and protection experimental designs.

Q3: What is a suitable vehicle for dissolving this compound for in vivo administration?

A3: While the exact vehicle for the published in vivo studies with this compound is not specified in the available literature, a common vehicle for similar fungal alkaloids is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline or phosphate-buffered saline (PBS) . A typical starting formulation would be to dissolve this compound in a small amount of DMSO (e.g., 5-10%) and then dilute it to the final volume with sterile saline or PBS. It is essential to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 10%. A vehicle control group should always be included in your experiments.

Q4: What is the known toxicity profile of this compound?

Q5: What are the known mechanisms of action for this compound that might influence my in vivo study design?

A5: this compound has several known mechanisms of action that are important to consider:

  • c-Met Inhibition: this compound is an inhibitor of the c-Met receptor tyrosine kinase, which is involved in cell proliferation, migration, and invasion.[2]

  • Nrf2/HO-1 Pathway Activation: It has been shown to activate the Nrf2/HO-1 antioxidant signaling pathway.[1]

  • NF-κB Pathway Inhibition: this compound can inhibit the NF-κB signaling pathway, which is involved in inflammation.[1]

  • FabI Inhibition: It also acts as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI).

These multiple modes of action suggest that this compound may have pleiotropic effects, and your experimental readouts should be designed to capture these potential activities.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
  • Problem: Difficulty in dissolving this compound for administration.

  • Possible Causes:

    • Inappropriate solvent.

    • Precipitation upon dilution in aqueous solutions.

  • Solutions:

    • Optimize Vehicle: Experiment with different co-solvents such as PEG400 or cyclodextrins in addition to DMSO.

    • Sonication: Use a sonicator to aid in the dissolution of the compound.

    • Warm Solution: Gently warm the solution to aid dissolution, but be cautious of potential degradation. Always check the stability of this compound at elevated temperatures.

Issue 2: High Variability in Experimental Results
  • Problem: Inconsistent tumor growth, fibrotic response, or other endpoints between animals in the same treatment group.

  • Possible Causes:

    • Inconsistent administration of this compound.

    • Variability in animal age, weight, or health status.

    • Instability of the this compound formulation.

  • Solutions:

    • Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., intraperitoneal injection).

    • Homogenize Animal Cohorts: Use animals of the same sex, and within a narrow age and weight range.

    • Prepare Fresh Formulations: Prepare the this compound solution fresh for each set of injections to avoid degradation.

Issue 3: Unexpected Toxicity or Adverse Effects
  • Problem: Animals exhibit signs of toxicity such as weight loss, lethargy, or ruffled fur at the intended therapeutic dose.

  • Possible Causes:

    • The administered dose is above the Maximum Tolerated Dose (MTD).

    • Off-target effects of this compound.

    • Vehicle toxicity.

  • Solutions:

    • Conduct a Dose-Range Finding Study: Perform a preliminary experiment with a small number of animals to determine the MTD.

    • Reduce Dosing Frequency: If toxicity is observed with daily administration, consider reducing the frequency to every other day.

    • Evaluate Vehicle Toxicity: Ensure the vehicle alone is not causing adverse effects by including a vehicle-only control group.

    • Monitor Animal Health: Closely monitor animals daily for any signs of toxicity.

Quantitative Data Summary

Parameter Breast Cancer Model Pulmonary Fibrosis Model
Animal Model Orthotopic Athymic Nude MiceBleomycin-induced in Mice
Cell Line MDA-MB-231Not Applicable
This compound Dosage 10 mg/kg5 mg/kg
Administration Route Intraperitoneal (IP)Oral or Intraperitoneal (IP)
Frequency Not SpecifiedDaily
Duration Not Specified3 weeks (treatment) or 2 weeks prior and 3 weeks post-insult (protection)
Reported Efficacy Significant reduction in tumor volumeAttenuation of pulmonary fibrosis

Detailed Experimental Protocols

Protocol 1: In Vivo Breast Cancer Xenograft Study
  • Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest MDA-MB-231 cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.

    • Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline).

    • Administer this compound at 10 mg/kg via intraperitoneal injection. The frequency and duration should be optimized in a pilot study.

    • Administer an equivalent volume of the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health daily.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined endpoint size or if signs of significant toxicity are observed.

    • Harvest tumors and other relevant tissues for further analysis (e.g., histology, western blot).

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Study
  • Animal Model: Use C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.

  • Treatment Protocol (Treatment Regimen):

    • Beginning on day 1 after bleomycin instillation, administer this compound at 5 mg/kg daily for 21 days.

    • Administer vehicle to the control group.

  • Treatment Protocol (Protection Regimen):

    • Begin daily administration of this compound at 5 mg/kg for 14 days before bleomycin instillation.

    • Continue daily administration for 21 days after bleomycin instillation.

  • Monitoring:

    • Monitor animal body weight and respiratory distress.

  • Endpoint:

    • On day 21 post-bleomycin, euthanize mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest lungs for histological analysis (e.g., Masson's trichrome staining) and measurement of collagen content.

Visualizations

Signaling Pathways

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription This compound This compound This compound->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds Ub Ubiquitin Keap1->Ub Nrf2_c->Ub Ubiquitination Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->Keap1 Promotes Nrf2 release ROS Oxidative Stress (e.g., from Bleomycin) ROS->Keap1 Inhibits Binding ARE ARE Nrf2_n->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: The Nrf2/HO-1 signaling pathway activated by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Bleomycin) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB IkB->IKK Degradation NFkB_c NF-κB (p50/p65) IkB->NFkB_c Inhibits NFkB_n NF-κB (p50/p65) NFkB_c->NFkB_n Translocation This compound This compound DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Activates Transcription Melegrine Melegrine Melegrine->IKK Inhibits

Caption: The NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow

experimental_workflow cluster_preclinical_model Preclinical Model Selection cluster_dose_finding Dose Optimization cluster_efficacy_study Efficacy Study cluster_analysis Data Analysis Breast_Cancer Orthotopic Breast Cancer (e.g., MDA-MB-231) Dose_Response Dose-Response Study (e.g., 5, 10, 20 mg/kg) Breast_Cancer->Dose_Response Pulmonary_Fibrosis Bleomycin-Induced Pulmonary Fibrosis Pulmonary_Fibrosis->Dose_Response MTD Determine MTD Dose_Response->MTD Treatment Treatment Groups: - Vehicle Control - this compound MTD->Treatment Monitoring Monitor Tumor Growth or Fibrosis Markers Treatment->Monitoring Endpoint Endpoint Analysis: - Histology - Western Blot - Cytokine Levels Monitoring->Endpoint Stats Statistical Analysis Endpoint->Stats

References

Troubleshooting Meleagrine synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Meleagrine and its analogues. Our focus is on addressing specific issues that may be encountered during key synthetic steps.

Section 1: Troubleshooting the Final Steps: Conversion of Neoxaline to this compound A

A known synthetic route to this compound A involves a two-step transformation from its analogue, Neoxaline. This process includes an oxidation step followed by hydrolysis. Below are common issues and troubleshooting guidance for this conversion.

FAQ 1: What is the general reaction scheme for the conversion of Neoxaline to this compound A?

The conversion of Neoxaline to this compound A is typically achieved through a two-step process:

  • Albright-Goldman Oxidation: The secondary alcohol in Neoxaline is oxidized to a ketone.

  • Hydrolysis: The acyloxy group is hydrolyzed to reveal the final this compound A structure.

Troubleshooting Guide: Albright-Goldman Oxidation of Neoxaline

The Albright-Goldman oxidation utilizes dimethyl sulfoxide (DMSO) and acetic anhydride to oxidize primary or secondary alcohols. It is a relatively mild oxidation procedure suitable for sensitive substrates like indole alkaloids.[1]

dot

Caption: Workflow for the Albright-Goldman Oxidation of Neoxaline.

Problem Potential Cause Troubleshooting Steps
Low to No Conversion of Neoxaline 1. Reagent Quality: DMSO or acetic anhydride may be of poor quality or contain water. 2. Insufficient Reagents: The molar ratio of oxidizing agents to the substrate may be too low. 3. Low Temperature: While the reaction is typically run at room temperature, very low ambient temperatures could slow the reaction rate.1. Use freshly opened, anhydrous DMSO and high-purity acetic anhydride. 2. Increase the equivalents of DMSO and acetic anhydride. A common starting point is 3-5 equivalents of each relative to the substrate. 3. Ensure the reaction is conducted at a standard room temperature (20-25°C). Gentle warming (to 30-40°C) can be cautiously attempted, but monitor for byproduct formation.
Formation of Side Products (e.g., Methylthiomethyl ether) 1. Reaction Time: Prolonged reaction times can lead to the formation of byproducts. 2. Excessive Heat: Although gentle warming can sometimes help, excessive heat will promote side reactions.1. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly. 2. Maintain the reaction at room temperature. Avoid any external heating unless absolutely necessary and carefully controlled.
Difficult Purification 1. Residual DMSO: DMSO has a high boiling point and can be difficult to remove completely. 2. Aqueous Work-up Issues: Emulsion formation during extraction can lead to product loss.1. After the reaction, quench with a saturated aqueous solution of NaHCO₃ and extract thoroughly with an organic solvent like ethyl acetate. Wash the organic layer multiple times with water to remove DMSO. 2. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
Troubleshooting Guide: Hydrolysis of the Oxidized Intermediate
Problem Potential Cause Troubleshooting Steps
Incomplete Hydrolysis 1. Base Strength: The base used may not be strong enough for complete hydrolysis. 2. Insufficient Reaction Time or Temperature: The reaction may require more time or gentle heating to go to completion.1. While sodium hydrogen carbonate in methanol is a mild option, consider using a slightly stronger base like potassium carbonate if the reaction is sluggish. 2. Monitor the reaction by TLC. If it is proceeding slowly, consider extending the reaction time or gently warming the mixture (e.g., to 40°C).
Degradation of Product 1. Base is too Strong: A strong base could potentially lead to degradation of the complex this compound A structure. 2. Prolonged Heating: Extended periods of heating, even at moderate temperatures, can cause decomposition.1. Stick to milder bases like NaHCO₃ or K₂CO₃. Avoid strong bases such as NaOH or KOH unless small-scale tests show they do not cause degradation. 2. If heating is required, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating once the reaction is complete.

Section 2: Troubleshooting the Synthesis of the Triazaspirocyclic Core

The construction of the core triazaspirocyclic skeleton is a significant challenge in the total synthesis of this compound. A common approach to building five-membered heterocyclic rings is through a 1,3-dipolar cycloaddition.

FAQ 2: How is 1,3-dipolar cycloaddition applied to this compound synthesis?

In the context of this compound, a 1,3-dipolar cycloaddition could involve the reaction of an azomethine ylide (the 1,3-dipole) with a dipolarophile to form the imidazolidine portion of the triazaspirocyclic core. The specific substrates would be advanced intermediates in the overall synthetic route.

Troubleshooting Guide: 1,3-Dipolar Cycloaddition for the Triazaspirocyclic Core

dot

Dipolar_Cycloaddition_Logic Start Azomethine Ylide Precursor + Dipolarophile GenerateYlide Generate Azomethine Ylide (e.g., thermal, photochemical, or chemical activation) Start->GenerateYlide Cycloaddition [3+2] Cycloaddition GenerateYlide->Cycloaddition NoReaction No Reaction GenerateYlide->NoReaction Inefficient Ylide Generation SideReactions Side Reactions (e.g., ylide dimerization, decomposition) GenerateYlide->SideReactions Unstable Ylide Product Triazaspirocyclic Core Cycloaddition->Product Cycloaddition->NoReaction Low Reactivity

Caption: Logical relationships in the 1,3-dipolar cycloaddition step.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inefficient Ylide Generation: The conditions used to generate the azomethine ylide from its precursor may not be optimal. 2. Low Reactivity of Dipolarophile: The dipolarophile may not be sufficiently activated to react with the ylide. 3. Decomposition of Reactants or Intermediates: The ylide or dipolarophile may be unstable under the reaction conditions.1. Vary the method of ylide generation. If using a thermal method, adjust the temperature. If using a chemical activator (e.g., a Lewis acid), screen different acids and concentrations. 2. If possible, modify the dipolarophile to include electron-withdrawing groups to increase its reactivity. 3. Run the reaction at a lower temperature, even if it requires a longer reaction time. Ensure all reagents and solvents are pure and dry.
Formation of Regioisomers 1. Similar Steric and Electronic Properties of Substituents: The substituents on the 1,3-dipole and dipolarophile may not provide a strong bias for a single regioisomer.1. Modify the steric bulk or electronic nature of the substituents on either the ylide or the dipolarophile to favor the formation of one regioisomer. 2. Changing the solvent or catalyst can sometimes influence the regioselectivity.
Poor Diastereoselectivity 1. Transition State Geometry: The transition state of the cycloaddition may not have a strong energetic preference for one diastereomer.1. The use of a chiral catalyst or auxiliary can induce diastereoselectivity. 2. Lowering the reaction temperature often enhances selectivity.
Ylide Dimerization 1. Slow Cycloaddition: If the cycloaddition is slow, the generated ylide may react with itself.1. Increase the concentration of the dipolarophile relative to the ylide precursor. 2. Add the ylide precursor slowly to a solution of the dipolarophile to keep the instantaneous concentration of the ylide low.

Section 3: General Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Note: These are illustrative and may require optimization for specific substrates.

Protocol 1: General Procedure for Albright-Goldman Oxidation
  • To a solution of the alcohol (1 equivalent) in anhydrous DMSO (e.g., 0.1-0.2 M), add acetic anhydride (3-5 equivalents).

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Hydrolysis
  • Dissolve the ester intermediate (1 equivalent) in methanol (e.g., 0.1 M).

  • Add sodium bicarbonate (2-3 equivalents).

  • Stir the mixture at room temperature or warm gently (e.g., 40°C).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) if necessary.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product as needed.

Protocol 3: General Procedure for 1,3-Dipolar Cycloaddition
  • In a dry flask under an inert atmosphere, dissolve the dipolarophile (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene, THF).

  • In a separate flask, prepare a solution of the azomethine ylide precursor (1 equivalent).

  • Slowly add the ylide precursor solution to the dipolarophile solution at the desired reaction temperature (this can range from room temperature to reflux, depending on the specific reaction).

  • If a catalyst is used, it can be added to the dipolarophile solution before the addition of the ylide precursor.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

This technical support center provides a starting point for troubleshooting common issues in this compound synthesis. Given the complexity of this natural product, careful optimization of each step is crucial for success.

References

Meleagrine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of meleagrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a prenylated indole alkaloid characterized by a complex triazaspirocyclic skeleton.[1][2] It is a secondary metabolite produced by various fungi of the Penicillium genus, notably Penicillium chrysogenum and Penicillium oxalicum.[1][2]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated a range of biological activities, including antibacterial effects against Gram-positive bacteria and cytotoxic activity against various human cancer cell lines.[1] It has also been shown to affect several signaling pathways, including metabolic pathways and the regulation of the actin cytoskeleton.[1]

Q3: What are the key challenges in purifying this compound?

A3: Common challenges in natural product purification, which also apply to this compound, include:

  • Low Yields: this compound is a secondary metabolite, and its production by fungal cultures can be variable.

  • Complex Mixtures: Fungal extracts contain a wide array of other secondary metabolites, pigments, and lipids that can interfere with purification.

  • Co-eluting Impurities: Structurally similar alkaloids produced by the fungus can be difficult to separate from this compound.

  • Compound Stability: this compound, like many complex alkaloids, may be sensitive to pH, temperature, and light, leading to degradation during the purification process.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low this compound Yield
Potential Cause Troubleshooting Solution
Suboptimal Fungal Growth or this compound Production Optimize fermentation conditions. Studies have shown that the initial pH of the culture medium significantly affects this compound yield, with a pH of 3.0 being optimal for some Penicillium species.[5] Experiment with different media compositions and fermentation times.
Inefficient Extraction from Fungal Biomass Ensure complete cell lysis. Sonication or microwave-assisted extraction can improve the release of intracellular metabolites.[6] Use an appropriate solvent for extraction; ethyl acetate is commonly used for this compound.[1]
Loss of this compound During Purification Steps Monitor each purification step using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to track the presence of this compound in different fractions and waste streams.
Degradation of this compound Maintain a stable pH and temperature throughout the purification process. Protect the sample from light, especially during long processing times. The stability of alkaloids can be highly dependent on pH and temperature.[7][8]
Poor Separation and Co-eluting Impurities in Chromatography
Problem Troubleshooting Solution
Co-elution with other Penicillium Secondary Metabolites Penicillium species are known to produce a variety of other alkaloids and secondary metabolites, such as roquefortine C and glandicolines, which may co-elute with this compound.[2] To improve separation: - Optimize the mobile phase gradient: A shallower gradient during HPLC can improve the resolution of closely eluting compounds. - Try a different stationary phase: If using a C18 column, consider a phenyl-hexyl or cyano column, which can offer different selectivities. - Employ orthogonal chromatography techniques: Combining different chromatography methods, such as size-exclusion (e.g., Sephadex LH-20) followed by adsorption (e.g., silica gel), can effectively remove impurities.[1]
Peak Tailing or Fronting in HPLC Tailing peaks can be caused by interactions between the analyte and active sites on the silica-based column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape. Fronting peaks may indicate column overload; try injecting a smaller sample volume.
Irreproducible Retention Times in HPLC Ensure the mobile phase is properly degassed and that the composition is consistent between runs. Temperature fluctuations can also affect retention times, so use a column oven for better control.

Experimental Protocols

Fungal Fermentation and Extraction of this compound

This protocol is a general guideline based on methods for the production of secondary metabolites from Penicillium chrysogenum.[6][9]

  • Fungal Strain: Penicillium chrysogenum

  • Culture Medium: Potato Dextrose Broth (PDB) is a common medium. For optimized production, specific fungal media with varying nitrogen sources can be tested.

  • Fermentation: Inoculate the liquid medium with a spore suspension or mycelial plugs of P. chrysogenum. Incubate at 25-28°C with shaking (e.g., 150-200 rpm) for 14-21 days.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the filtered broth three times with an equal volume of ethyl acetate.

    • Extract the mycelia separately with methanol or ethyl acetate, followed by sonication to ensure cell disruption.

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Workflow for this compound Extraction and Initial Purification

experimental_workflow cluster_fermentation Fermentation & Extraction Fermentation P. chrysogenum Fermentation Filtration Filtration Fermentation->Filtration Broth Culture Broth Filtration->Broth Mycelia Mycelial Mass Filtration->Mycelia EtOAc_Extraction Ethyl Acetate Extraction Broth->EtOAc_Extraction MeOH_Extraction Methanol Extraction Mycelia->MeOH_Extraction Combine_Extracts Combine & Evaporate EtOAc_Extraction->Combine_Extracts MeOH_Extraction->Combine_Extracts Crude_Extract Crude this compound Extract Combine_Extracts->Crude_Extract

Caption: Workflow for the extraction of this compound from fungal culture.

Purification of this compound by Column Chromatography

This protocol utilizes a two-step column chromatography approach for the purification of this compound from the crude extract.[1]

  • Step 1: Size-Exclusion Chromatography

    • Column: Sephadex LH-20.

    • Mobile Phase: Chloroform:Methanol (1:1).

    • Procedure: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. Elute with the mobile phase and collect fractions. Monitor the fractions by TLC and combine those containing this compound.

  • Step 2: Silica Gel Chromatography

    • Column: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:9).

    • Procedure: Concentrate the this compound-containing fractions from the Sephadex column and load them onto the silica gel column. Elute with the gradient mobile phase, collecting fractions. Monitor the fractions by TLC, and combine the pure fractions containing this compound. Evaporate the solvent to obtain purified this compound.

Logical Flow for this compound Purification

purification_logic Crude_Extract Crude Extract Sephadex Sephadex LH-20 (CHCl3:MeOH 1:1) Crude_Extract->Sephadex TLC_Analysis1 TLC Analysis of Fractions Sephadex->TLC_Analysis1 Silica_Gel Silica Gel (Hexane:EtOAc gradient) TLC_Analysis2 TLC Analysis of Fractions Silica_Gel->TLC_Analysis2 Combine_Fractions1 Combine this compound Fractions TLC_Analysis1->Combine_Fractions1 Combine_Fractions2 Combine Pure this compound Fractions TLC_Analysis2->Combine_Fractions2 Combine_Fractions1->Silica_Gel Pure_this compound Pure this compound Combine_Fractions2->Pure_this compound

Caption: A two-step column chromatography approach for this compound purification.

Data Presentation

Table 1: Optimizing this compound Production from Penicillium sp.
Parameter Condition Effect on this compound Yield Reference
Initial pH of Culture Medium pH 3.0Optimal for higher this compound production and simpler metabolite profile.[3]
Initial pH of Culture Medium pH 4.0Similar yield to pH 3.0, but with a more complex mixture of metabolites.[3]
Nitrogen Source Yeast Extract and Monosodium GlutamateImportant for this compound production.[3]
Fermentation Time 22-30 daysExtended fermentation can lead to higher yields.[3]

Signaling Pathway

This compound and the Nrf2/HO-1 Signaling Pathway

Meleagrin has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[10][11] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. The upregulation of these genes helps to protect the cell from oxidative damage.

Nrf2/HO-1 Signaling Pathway Activated by this compound

Nrf2_HO1_Pathway cluster_nucleus Inside Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene ARE->HO1 activates transcription of Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response leads to Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Caption: this compound activates the Nrf2/HO-1 pathway to induce an antioxidant response.

References

Reducing cytotoxicity of Meleagrine in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meleagrine. The focus is on understanding and mitigating its cytotoxic effects in non-cancerous cells to enhance its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit selective cytotoxicity towards cancer cells?

A1: Yes, studies have shown that this compound can exhibit differential cytotoxicity. For instance, it has been demonstrated to inhibit the growth of various human breast cancer cell lines while showing minimal to no effect on the growth and viability of non-tumorigenic human mammary epithelial cells (MCF10A) at similar concentrations.[1][2] This suggests a degree of selectivity for cancer cells.

Q2: What is the proposed mechanism for this compound's selective cytotoxicity?

A2: The selective action of this compound in certain cancer cells is linked to its inhibitory effect on the c-Met signaling pathway.[1][2] The c-Met receptor tyrosine kinase is often aberrantly activated in various cancers and plays a crucial role in tumor cell proliferation, migration, and invasion.[1][3][4] In normal cells, c-Met signaling is tightly regulated and involved in processes like tissue homeostasis and repair.[3][4] this compound has been shown to be an ATP-competitive inhibitor of c-Met, leading to a reduction in the activated (phosphorylated) form of the receptor in cancer cells.[1]

Q3: What are the known IC50 values of this compound in cancer versus non-cancerous cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for this compound highlight its differential effect. Please refer to the data summary table below for specific values.

Q4: Are there any known analogs or derivatives of this compound with potentially reduced cytotoxicity in non-cancerous cells?

A4: Chemical modifications of this compound have been explored. For example, demethoxylation of this compound has led to the production of glandicolin A and bromo-glandicolin A.[1] While the primary focus of such modifications is often on enhancing anti-cancer activity, these analogs could also be evaluated for an improved selectivity index. Researchers encountering high cytotoxicity in non-cancerous cells could consider investigating or synthesizing such derivatives.

Q5: Have any specific drug delivery systems been developed for this compound to reduce off-target toxicity?

A5: While the literature specifically detailing drug delivery systems for this compound is not extensive, general strategies for reducing the cytotoxicity of therapeutic agents in non-target cells are applicable. These include encapsulation in liposomes or polymeric micelles.[5][6][7] Such systems can enhance drug solubility, improve stability, and potentially allow for targeted delivery to tumor sites, thereby reducing systemic exposure and off-target effects.[8][9]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous control cell lines.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Verify the expression level of c-Met in your non-cancerous cell line. While c-Met is present in normal cells, its expression and dependency can vary.[10] Cells with higher c-Met expression might be more sensitive. Consider using a cell line with well-characterized low c-Met expression as a negative control.

  • Possible Cause 2: Compound concentration too high.

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 value in your specific non-cancerous cell line. Compare this to the IC50 values in your target cancer cell lines to calculate the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). An SI greater than 3 is generally considered indicative of selective cytotoxic activity.[11]

  • Possible Cause 3: Non-specific cellular stress.

    • Troubleshooting Step: Investigate markers of general cellular stress and apoptosis in your non-cancerous cells. If this compound is inducing apoptosis or necrosis at concentrations that are non-toxic to your cancer cells, this suggests a narrow therapeutic window. Consider exploring cytoprotective co-treatments for the non-cancerous cells, if experimentally feasible.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Assay-dependent interference.

    • Troubleshooting Step: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure that this compound is not interfering with the assay components. For example, some compounds can interfere with the formazan production in MTT assays. Consider using multiple, mechanistically distinct cytotoxicity assays (e.g., MTT, LDH release, and a live/dead cell stain) to confirm your findings.

  • Possible Cause 2: Variability in cell culture conditions.

    • Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, passage number, and media composition. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is used at a consistent and non-toxic final concentration across all experimental and control wells.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines

Cell LineCell TypeCancer TypeThis compound IC50 (µM)Reference
MDA-MB-231 CancerousTriple-Negative Breast Cancer~5[1]
MDA-468 CancerousTriple-Negative Breast Cancer~7.5[1]
BT-474 CancerousHER2+ Breast Cancer~10[1]
SK BR-3 CancerousHER2+ Breast Cancer~12.5[1]
MCF7 CancerousER+ Breast Cancer~15[1]
MCF7-dox CancerousDoxorubicin-Resistant ER+ Breast Cancer~17.5[1]
MCF10A Non-tumorigenicMammary EpithelialNo effect at tested concentrations[1][2]

Experimental Protocols

Protocol 1: Assessment of Differential Cytotoxicity using MTT Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of the solvent) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

G cluster_0 Normal Cell cluster_1 Cancer Cell Normal_HGF HGF Normal_cMet c-Met Receptor Normal_HGF->Normal_cMet Binding Normal_Signaling Controlled Signaling (Proliferation, Survival) Normal_cMet->Normal_Signaling Activation Cancer_HGF HGF (Autocrine/Paracrine) Cancer_cMet Overexpressed/Mutated c-Met Receptor Cancer_HGF->Cancer_cMet Binding Cancer_Signaling Uncontrolled Signaling (Proliferation, Invasion, Metastasis) Cancer_cMet->Cancer_Signaling Constitutive Activation This compound This compound This compound->Cancer_cMet Inhibition

Caption: c-Met signaling in normal vs. cancer cells and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Culture Cancer and Non-Cancerous Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Absorbance/ Fluorescence Cytotoxicity_Assay->Data_Acquisition Analysis Calculate % Viability and IC50 Values Data_Acquisition->Analysis Comparison Compare IC50 Values and Calculate Selectivity Index Analysis->Comparison End End Comparison->End

Caption: Workflow for assessing the differential cytotoxicity of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Meleagrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Meleagrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a prenylated indole alkaloid with the molecular formula C₂₃H₂₃N₅O₄ and a molecular weight of 433.50 g/mol .[1][2] It has been isolated from fungi of the Penicillium genus and is investigated for its potential therapeutic activities.[3][4] Like many natural alkaloids, this compound is hypothesized to have poor aqueous solubility and/or low intestinal permeability, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy.

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

The main approaches focus on improving the dissolution rate and/or the intestinal permeability of the drug. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosuspension.[5][6]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level to enhance solubility and dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[2][4]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[7][8]

  • Prodrug Approach: Chemically modifying the drug to a more soluble and/or permeable form that converts back to the active drug in the body.

Q3: How can I assess the success of my bioavailability enhancement strategy?

A combination of in vitro and in vivo models is typically used.[1][3]

  • In Vitro Methods: These include solubility studies in various media (e.g., simulated gastric and intestinal fluids), dissolution testing, and permeability assays using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • In Vivo Methods: Animal studies (e.g., in rodents) are conducted to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which provide a direct measure of bioavailability.

Troubleshooting Guides

Issue 1: Low Solubility of this compound in Aqueous Buffers
Potential Cause Troubleshooting Step Expected Outcome
Intrinsic poor solubility of the crystalline form. 1. Particle Size Reduction: Employ micronization or create a nanosuspension.Increased surface area leading to a faster dissolution rate.
2. Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., PVP, HPMC).Conversion to a higher energy amorphous state, increasing apparent solubility.
3. Cyclodextrin Complexation: Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) for complex formation.Formation of a soluble inclusion complex.
pH-dependent solubility. 1. pH-Solubility Profile: Determine the solubility of this compound across a range of pH values (e.g., pH 1.2 to 7.4).Identification of the pH at which solubility is maximal to guide formulation development.
2. Salt Formation: If this compound has ionizable groups, attempt to form a more soluble salt.Increased solubility and dissolution rate.
Issue 2: Poor Permeability in Caco-2 Cell Assays
Potential Cause Troubleshooting Step Expected Outcome
High lipophilicity leading to poor partitioning from the aqueous donor phase. 1. Formulation with Surfactants: Include non-toxic surfactants in the formulation to maintain this compound in a solubilized state.Improved partitioning into the cell membrane.
2. Lipid-Based Formulations: Formulate this compound in SLNs or nanoemulsions.Enhanced transport across the cell monolayer through endocytosis or other mechanisms.
Efflux by P-glycoprotein (P-gp) transporters. 1. Co-administration with a P-gp Inhibitor: In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil).Increased apparent permeability if this compound is a P-gp substrate.
2. Formulation with Excipients that Inhibit P-gp: Some formulation excipients have P-gp inhibitory effects.Increased intracellular concentration and transport.

Data Presentation: Comparison of Bioavailability Enhancement Techniques

The following table summarizes hypothetical data for this compound to illustrate the potential improvements with different formulation strategies.

Formulation Aqueous Solubility (µg/mL) Apparent Permeability (Papp) (x 10⁻⁶ cm/s) In Vivo Bioavailability (%)
Unprocessed this compound < 10.5< 2
Micronized this compound 50.65
This compound Nanosuspension 251.215
This compound-HP-β-CD Complex 1500.820
This compound-loaded SLNs 10 (in dispersion)3.535

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Phase Solubility Study:

    • Prepare supersaturated solutions of this compound in aqueous solutions of increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) (0-20% w/v).

    • Equilibrate the solutions for 48 hours at a constant temperature (e.g., 25°C or 37°C) with continuous agitation.

    • Filter the samples and analyze the concentration of dissolved this compound by a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound as a function of HP-β-CD concentration to determine the complexation efficiency.

  • Preparation by Kneading Method:

    • Weigh an appropriate molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2).

    • Add a small amount of a hydroalcoholic solvent (e.g., ethanol:water 1:1) to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

  • Characterization:

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Formulation of this compound-loaded Solid Lipid Nanoparticles (SLNs)
  • Lipid and Surfactant Selection:

    • Screen various solid lipids (e.g., glyceryl monostearate, stearic acid) and surfactants (e.g., Poloxamer 188, Tween 80) for their ability to solubilize this compound and form stable nanoparticles.

  • Preparation by High-Shear Homogenization and Ultrasonication:

    • Melt the selected solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse this compound in the molten lipid.

    • Heat an aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

    • Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).

    • Measure the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_formulation Formulation Development cluster_evaluation Evaluation Problem Poor Bioavailability of this compound Solubility Improve Solubility Problem->Solubility Permeability Enhance Permeability Problem->Permeability CD Cyclodextrin Complex Solubility->CD SD Solid Dispersion Solubility->SD SLN Solid Lipid Nanoparticles Permeability->SLN InVitro In Vitro Testing (Solubility, Dissolution, Caco-2) CD->InVitro SLN->InVitro SD->InVitro InVivo In Vivo Studies (Pharmacokinetics) InVitro->InVivo

Caption: Experimental workflow for enhancing this compound's bioavailability.

cyclodextrin_mechanism cluster_before Before Complexation cluster_complex Complexation cluster_after After Complexation Meleagrine_insoluble This compound (Poorly Soluble) CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Meleagrine_insoluble->CD Complex This compound-CD Inclusion Complex (Water Soluble) Water Water CD->Complex Water_soluble Water

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

sln_structure cluster_core Solid Lipid Core cluster_shell Surfactant Shell SLN SLN Lipid Solid Lipid Matrix SLN->Lipid Surfactant Surfactant Layer SLN->Surfactant This compound

Caption: Structure of a this compound-loaded Solid Lipid Nanoparticle (SLN).

References

Modifying Meleagrine: A Technical Support Guide for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising indole alkaloid meleagrine, this technical support center provides essential guidance on strategies to enhance its therapeutic efficacy. This resource offers troubleshooting advice for common experimental hurdles, detailed protocols for key reactions, and comparative data to inform your research decisions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows low solubility in aqueous buffers. How can I improve this for cell-based assays?

A1: Low aqueous solubility is a common challenge with complex natural products like this compound. Consider the following troubleshooting steps:

  • Co-solvent Systems: Initially, dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF before making the final dilution in your aqueous buffer. It is critical to determine the final solvent concentration tolerance of your specific cell line to avoid solvent-induced toxicity.

  • pH Adjustment: The solubility of alkaloids is often pH-dependent. Systematically evaluate the solubility of this compound across a range of physiologically relevant pH values.

  • Use of Surfactants or Cyclodextrins: For in vitro assays, non-ionic surfactants like Tween 80 or Pluronic F-68 at low concentrations can aid in solubilization. Encapsulation with cyclodextrins can also enhance aqueous solubility.

  • Structural Modification: If solubility issues persist and are a major roadblock for in vivo studies, derivatization to introduce more polar functional groups may be a necessary long-term strategy.

Q2: I am attempting to synthesize a this compound derivative, but the reaction is yielding multiple products with low yield of the desired compound. What are the likely causes and solutions?

A2: The complex, multi-ring structure of this compound presents several reactive sites, which can lead to a lack of selectivity in derivatization reactions. Here are some common issues and potential solutions:

  • Protecting Group Strategy: The presence of multiple reactive functional groups (hydroxyl, amine) can lead to non-specific reactions. A well-designed protecting group strategy is often necessary to selectively modify a specific site. For example, to modify the indole nitrogen, you may first need to protect the hydroxyl group.

  • Reaction Condition Optimization: Temperature, reaction time, and choice of solvent and catalyst are critical. A lower reaction temperature may favor the kinetically controlled product and improve selectivity. Monitoring the reaction progress closely using techniques like TLC or LC-MS can help in determining the optimal reaction time to maximize the yield of the desired product and minimize side reactions.

  • Starting Material Purity: Ensure the purity of your starting this compound sample. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Purification of the starting material by chromatography may be necessary.

Q3: How can I purify my synthesized this compound derivatives effectively?

A3: Purification of structurally similar derivatives from the reaction mixture can be challenging. A combination of chromatographic techniques is often required:

  • Column Chromatography: Silica gel column chromatography is a standard first step. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate compounds with different polarities.

  • Preparative HPLC: For final purification and to separate isomers or closely related byproducts, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice.

  • Crystallization: If the synthesized derivative is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guides

Low Yield in Derivatization Reactions
Potential Cause Troubleshooting Steps
Steric Hindrance Select a less bulky derivatizing agent if possible. Consider a different synthetic route that modifies a less sterically hindered position first.
Poor Reactivity of Starting Material Activate the reactive group. For example, convert a hydroxyl group to a better leaving group for nucleophilic substitution.
Decomposition of Product Analyze the reaction mixture at different time points to check for product degradation. Consider milder reaction conditions or a shorter reaction time.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates and yields. Screen a variety of solvents with different polarities and protic/aprotic properties.
Issues with Product Characterization
Potential Cause Troubleshooting Steps
Complex NMR Spectra This can be due to the presence of rotamers or a mixture of isomers. Running the NMR at a higher temperature can sometimes simplify the spectrum by coalescing the signals of rotamers. 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguous structure elucidation.
Broad Peaks in HPLC This may indicate on-column degradation or interaction with the stationary phase. Try a different column chemistry, adjust the mobile phase pH, or add a modifier like trifluoroacetic acid (TFA).
Difficulty in Obtaining High-Resolution Mass Spectra (HRMS) Ensure the sample is sufficiently pure. The choice of ionization technique (ESI, APCI) can also impact the quality of the HRMS data.

Data Presentation

Comparative Anticancer Efficacy of this compound and its Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound and its natural analogs against various human cancer cell lines. This data highlights the potential for improved efficacy through structural modification.

CompoundCell LineCancer TypeIC₅₀ (µM)Citation
Meleagrin MDA-MB-231Breast Cancer8.9[1]
MDA-468Breast Cancer1.8[1]
BT-474Breast Cancer4.9[1]
SK BR-3Breast Cancer3.2[1]
MCF7Breast Cancer4.94[1]
HCT-116Colon Cancer5.7[1]
HepG2Liver Cancer1.82[1]
A549Lung Cancer>40[1]
K562Leukemia>40[1]
Roquefortine C MDA-MB-231Breast Cancer~40[1]
MDA-468Breast Cancer~30[1]
BT-474Breast Cancer~25[1]
SK BR-3Breast Cancer~20[1]
MCF7Breast Cancer~35[1]
DHTD MDA-MB-231Breast Cancer~40[1]
MDA-468Breast Cancer~30[1]
BT-474Breast Cancer~25[1]
SK BR-3Breast Cancer~30[1]
MCF7Breast Cancer~40[1]
Isomeleagrin HGC27Gastric Cancer2.01[2][3]
Oxaline HepG2Liver Cancer4.27[1]

Experimental Protocols

General Protocol for Methylation of this compound

This protocol describes a general method for the methylation of the hydroxyl and/or amine functionalities of this compound. Note: This is a generalized procedure and may require optimization for specific derivatives.

Materials:

  • Meleagrin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add a suitable base, such as potassium carbonate (2-3 equivalents).

  • To the stirring suspension, add methyl iodide (2-5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by TLC.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the methylated derivative(s).

  • Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its modification.

meleagrine_cMet_pathway This compound's Inhibition of the c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates PI3K PI3K cMet->PI3K Phosphorylates Migration Cell Migration & Invasion cMet->Migration This compound This compound This compound->cMet Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the HGF-activated c-Met signaling pathway.

meleagrine_Nrf2_pathway This compound's Activation of the Nrf2/HO-1 Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Induces dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

experimental_workflow General Workflow for this compound Modification & Efficacy Testing start Start: This compound synthesis Chemical Modification (e.g., Methylation, Acylation) start->synthesis purification Purification (Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Efficacy Testing (e.g., Cytotoxicity Assays) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Efficacy Testing (Animal Models) end Lead Compound Identification in_vivo->end sar->synthesis Iterative Optimization sar->in_vivo

Caption: Workflow for modifying this compound to improve its efficacy.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Meleagrine and Roquefortine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Fungal Metabolites

In the ongoing search for novel antimicrobial agents, fungal secondary metabolites present a rich and diverse source of bioactive compounds. Among these, meleagrine and roquefortine C, both indole alkaloids produced by Penicillium species, have demonstrated antibacterial properties. This guide provides a comprehensive comparison of their antibacterial activity, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Quantitative Assessment of Antibacterial Activity

A direct comparison of the antibacterial efficacy of this compound and roquefortine C is essential for evaluating their potential as lead compounds in drug development. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key quantitative measure. While comprehensive studies testing both compounds against a wide, standardized panel of bacteria are limited, the available data provides valuable insights into their respective potencies.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus Bacillus subtilis
This compound 250 µg/mL[1]Moderate activity (inhibition zone)[2]
Roquefortine C ~80 µg/mL (average for Gram-positives)[3]Active (specific MIC not available)[4]

Note: The provided data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The MIC for roquefortine C against S. aureus is an average value for Gram-positive organisms.

Mechanisms of Action: Distinct Pathways of Inhibition

This compound and roquefortine C appear to exert their antibacterial effects through different mechanisms, targeting distinct cellular processes.

This compound: A FabI Inhibitor

This compound has been identified as an inhibitor of FabI, an enoyl-acyl carrier protein reductase, which is a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[5][6][7] This pathway is essential for building bacterial cell membranes. By inhibiting FabI, this compound disrupts the production of fatty acids, leading to a breakdown in membrane integrity and ultimately inhibiting bacterial growth.[5][8] This targeted approach makes it a promising candidate for further investigation, as the bacterial FASII pathway differs from the fatty acid synthesis pathway in mammals.

Meleagrine_Mechanism This compound This compound FabI FabI Enzyme (Enoyl-ACP Reductase) This compound->FabI FASII Fatty Acid Synthesis (FASII) Pathway FabI->FASII CellMembrane Bacterial Cell Membrane Synthesis FASII->CellMembrane Inhibition Inhibition of Bacterial Growth CellMembrane->Inhibition

This compound's inhibition of the FabI enzyme.
Roquefortine C: A Bacteriostatic Agent Targeting Respiration

Roquefortine C exhibits a bacteriostatic effect, meaning it inhibits bacterial growth without killing the bacteria.[3] Its mechanism is thought to involve the disruption of bacterial respiration.[3] Studies have shown that roquefortine C can reduce oxygen uptake in Gram-positive bacteria.[3] This suggests that it may interfere with the electron transport chain or other key components of cellular respiration, thereby limiting the energy available for bacterial growth and proliferation. The activity of roquefortine C has been noted to be more pronounced in organisms containing haemoproteins, further suggesting an interaction with respiratory chain components.[9]

RoquefortineC_Mechanism RoquefortineC Roquefortine C RespiratoryChain Bacterial Respiratory Chain RoquefortineC->RespiratoryChain OxygenUptake Oxygen Uptake RespiratoryChain->OxygenUptake ATP_Production ATP Production OxygenUptake->ATP_Production GrowthInhibition Bacteriostatic Effect (Growth Inhibition) ATP_Production->GrowthInhibition

Roquefortine C's proposed mechanism of action.

Experimental Protocols

The following are detailed methodologies for two common assays used to determine antibacterial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (this compound, Roquefortine C) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., gentamicin, ampicillin)

  • Negative control (broth with solvent)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Test Compounds:

    • Prepare a stock solution of each test compound.

    • In the first column of a 96-well plate, add a defined volume of the stock solution to the broth to achieve the highest desired concentration.

    • Perform two-fold serial dilutions by transferring a portion of the solution from the first column to the subsequent columns containing fresh broth.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (broth and solvent only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Test Compounds in Plate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC (Lowest Clear Well) incubate->read_mic end End read_mic->end Agar_Well_Diffusion_Workflow start Start prep_lawn Prepare Bacterial Lawn on Agar Plate start->prep_lawn create_wells Create Wells in the Agar prep_lawn->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plate (37°C, 18-24h) add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

References

A Comparative Guide to Meleagrine and Other FabI Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Meleagrine's performance against established inhibitors of bacterial fatty acid synthesis.

In the ongoing battle against antimicrobial resistance, the bacterial fatty acid synthesis (FAS-II) pathway presents a compelling target for novel drug development. A key enzyme in this pathway, enoyl-acyl carrier protein reductase (FabI), is essential for bacterial survival and has been the focus of significant research. This guide provides a detailed comparison of this compound, a fungal metabolite, with other well-characterized FabI inhibitors, supported by experimental data to inform research and development efforts.

Performance Comparison of FabI Inhibitors

This compound has been identified as a selective inhibitor of FabI, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1][2] The following table summarizes the in vitro efficacy of this compound compared to other notable FabI inhibitors. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the FabI enzyme by 50%.

InhibitorTarget OrganismIC50 (µM)Additional Notes
This compound Escherichia coli33.2[1]Exhibits mixed-type inhibition with respect to both NADPH and the substrate.[1]
Staphylococcus aureus40.1[1]Does not inhibit the FabK isoform, indicating selectivity for FabI.[1]
Triclosan Escherichia coli~2.0A well-characterized, slow-binding inhibitor that forms a stable ternary complex with FabI and NAD(P)+.
Staphylococcus aureus0.052 - 0.064Resistance can arise from mutations in the fabI gene.
AFN-1252 (Debio-1452) Staphylococcus aureus0.014A potent and selective inhibitor, particularly against staphylococcal isolates.[3]
Acinetobacter baumannii0.216[4]Forms a ternary complex with FabI and NADH.[4]
CG400549 (Nilofabicin) Staphylococcus aureusMIC90: 0.25 µg/mLDemonstrates potent antistaphylococcal activity.[5][6]
MUT056399 Staphylococcus aureus0.012Active against a broad range of S. aureus strains, including resistant isolates.[7]
Escherichia coli0.058[7]
Cephalochromin Escherichia coli1.8[8]A fungal secondary metabolite identified as a FabI-directed antibacterial.[8]
Staphylococcus aureus1.9[8]

Experimental Protocols

The determination of FabI inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH by the FabI enzyme.

In Vitro FabI Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FabI enzyme.

Materials:

  • Purified recombinant FabI protein (e.g., from S. aureus or E. coli)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Substrate: Crotonyl-CoA or trans-2-octenoyl-N-acetylcysteamine (t-o-NAC)

  • Cofactor: NADH or NADPH

  • Assay Buffer: 50-100 mM sodium acetate or sodium phosphate (pH 6.5-7.5)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, a known concentration of the substrate (e.g., 200 µM t-o-NAC), and the cofactor (e.g., 200 µM NADPH).[1]

  • Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding a fixed concentration of the FabI enzyme (e.g., 150 nM).[1]

  • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Landscape of FabI Inhibition

To better understand the context of this compound's activity, the following diagrams illustrate the bacterial fatty acid synthesis pathway and a comparative workflow of different FabI inhibitor mechanisms.

FASII_Pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD beta-Ketoacyl-ACP beta-Ketoacyl-ACP Acetyl-CoA->beta-Ketoacyl-ACP FabH (Condensation) Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->beta-Ketoacyl-ACP AccABCD AccABCD FabD FabD FabH FabH beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG (Reduction) trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ/FabA (Dehydration) Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-Enoyl-ACP->Acyl-ACP (n+2) FabI (Reduction) Acyl-ACP (n+2)->beta-Ketoacyl-ACP FabF/FabB (Condensation with Malonyl-ACP) Fatty Acids Fatty Acids Acyl-ACP (n+2)->Fatty Acids FabG FabG FabZ_FabA FabZ_FabA FabI FabI FabF_FabB FabF_FabB Inhibitors Inhibitors Inhibitors->FabI

Caption: The bacterial FAS-II pathway, highlighting FabI as a key inhibitory target.

Inhibitor_Mechanisms Comparative Mechanisms of FabI Inhibition cluster_this compound This compound cluster_triclosan Triclosan cluster_afn1252 AFN-1252 Meleagrine_Node This compound Free_FabI Free FabI Meleagrine_Node->Free_FabI Binds to FabI_NADPH FabI-NADPH Complex Meleagrine_Node->FabI_NADPH Binds to Inhibition_1 Inhibition Free_FabI->Inhibition_1 FabI_NADPH->Inhibition_1 Triclosan_Node Triclosan FabI_NAD FabI-NAD+ Complex Triclosan_Node->FabI_NAD Binds to Ternary_Complex FabI-NAD+-Triclosan (Stable Ternary Complex) FabI_NAD->Ternary_Complex Inhibition_2 Inhibition Ternary_Complex->Inhibition_2 AFN1252_Node AFN-1252 FabI_NADH FabI-NADH Complex AFN1252_Node->FabI_NADH Binds to Ternary_Complex_2 FabI-NADH-AFN-1252 (Ternary Complex) FabI_NADH->Ternary_Complex_2 Inhibition_3 Inhibition Ternary_Complex_2->Inhibition_3

Caption: Logical flow of different FabI inhibitor binding mechanisms.

Conclusion

This compound represents a promising natural product scaffold for the development of novel FabI inhibitors. Its mixed-type inhibition mechanism offers a distinct approach compared to established inhibitors like triclosan.[1] While its in vitro potency is moderate compared to highly optimized synthetic inhibitors such as AFN-1252, further medicinal chemistry efforts could enhance its activity. The selectivity of this compound for FabI over FabK is an advantageous characteristic, potentially reducing off-target effects.[1] Researchers in the field of antibacterial drug discovery should consider this compound and its derivatives as a valuable starting point for developing new therapeutics to combat resistant bacterial infections.

References

Validating Meleagrine's Potential: A Comparative Guide to its Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the quest for novel compounds to combat multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) is paramount. This guide provides a detailed comparison of the anti-MRSA activity of meleagrine, a fungal-derived natural product, with established and emerging therapeutic alternatives. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Executive Summary

This compound, an indole alkaloid produced by Penicillium species, has been identified as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.[1] This mode of action, distinct from many current antibiotics, presents a promising avenue for development. However, comprehensive data on its efficacy against a wide array of clinical MRSA isolates and direct comparisons with standard-of-care drugs are limited. This guide synthesizes the available preclinical data for this compound and contrasts it with well-characterized anti-MRSA agents, including vancomycin, linezolid, and other novel compounds in development.

Comparative Analysis of Anti-MRSA Activity

The following table summarizes the in vitro activity of this compound against S. aureus and compares it with leading and novel anti-MRSA compounds. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.

CompoundClassTarget MRSA Strain(s)MIC (μg/mL)MBC (μg/mL)Source(s)
This compound Indole AlkaloidS. aureus RN4220128Not Reported[1]
S. aureus RN4220 (fabI-overexpressing)>512Not Reported[1]
Vancomycin GlycopeptideMRSA (various clinical isolates)0.5 - 21 - 4[2][3][4]
Linezolid OxazolidinoneMRSA (various clinical isolates)1 - 44 - 32[5]
Daptomycin LipopeptideMRSA (various clinical isolates)0.25 - 10.5 - 4[5]
Novel Polyamine (AHA-1394) Polyamine10 MRSA strains (including vancomycin-resistant)Not specified, but >128-fold more potent than natural polyaminesNot Reported[6]
Tricyclic Flavonoid (5e) FlavonoidMultidrug-resistant MRSA1.953.90[2]

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound's primary mechanism of action against S. aureus is the inhibition of FabI. This enzyme catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis (FASII) pathway, which is essential for building bacterial cell membranes.[1][5][7] The significant increase in MIC for the fabI-overexpressing S. aureus strain provides strong evidence for this targeted activity.[1]

Interestingly, research suggests that this compound may possess at least one additional mode of action. This is inferred from observations that it can inhibit the growth of bacteria like Streptococcus pneumoniae, which utilize a different enoyl-ACP reductase (FabK) that is not inhibited by this compound.[1] This potential for multiple targets is advantageous as it may reduce the likelihood of resistance development.

meleagrine_moa cluster_fasii Bacterial Fatty Acid Synthesis (FASII) Elongation Cycle cluster_unknown Proposed Secondary Mechanism acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp fabG FabG (Reduction) acetoacetyl_acp->fabG hydroxyacyl_acp β-Hydroxyacyl-ACP fabG->hydroxyacyl_acp fabZ FabZ (Dehydration) hydroxyacyl_acp->fabZ enoyl_acp trans-2-Enoyl-ACP fabZ->enoyl_acp fabI FabI (Reduction) enoyl_acp->fabI acyl_acp Acyl-ACP fabI->acyl_acp elongation Further Elongation Cycles acyl_acp->elongation membrane Membrane Lipids elongation->membrane This compound This compound This compound->inhibition unknown_target Unknown Target(s) This compound->unknown_target inhibition->fabI experimental_workflow start Start: Isolate this compound in_vitro In Vitro Validation start->in_vitro mic_mbc MIC/MBC Determination (vs. MRSA Panel) in_vitro->mic_mbc time_kill Time-Kill Assays in_vitro->time_kill mechanism Mechanism of Action Studies (e.g., FabI Inhibition Assay) in_vitro->mechanism cytotoxicity Cytotoxicity Assays (vs. Mammalian Cells) in_vitro->cytotoxicity in_vivo In Vivo Validation mic_mbc->in_vivo time_kill->in_vivo mechanism->in_vivo cytotoxicity->in_vivo toxicity_pk Toxicity & PK/PD Studies in Animal Models in_vivo->toxicity_pk efficacy Efficacy in MRSA Infection Models (e.g., Murine Sepsis) in_vivo->efficacy preclinical_dev Preclinical Development toxicity_pk->preclinical_dev efficacy->preclinical_dev

References

Meleagrine: A Novel Antibiotic Candidate Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of meleagrine, a fungal alkaloid, against standard antibiotics. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a novel antimicrobial agent.

Executive Summary

This compound, a natural product isolated from Penicillium species, has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism of action is the inhibition of enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is absent in mammals, making FabI an attractive target for selective antibacterial therapy. This guide summarizes the available quantitative data on this compound's efficacy, details the experimental protocols used in these studies, and visualizes its mechanism of action.

Efficacy Comparison: this compound vs. Standard Antibiotics

The antibacterial efficacy of this compound and its derivatives has been evaluated against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to standard antibiotics. It is important to note that direct comparisons may be limited by variations in the specific bacterial strains and testing methodologies used across different studies.

Compound/AntibioticStaphylococcus aureus RN4220 (μg/mL)Streptococcus pneumoniae KCTC 3932 (μg/mL)Escherichia coli KCTC 1924 (μg/mL)
This compound 161664
Penicillin -≤0.06 - ≥8-
Vancomycin 0.5 - 40.5-
Ciprofloxacin 0.517.60.007 - 32
Tetracycline 0.125 - ≥16≥16-

Note: MIC values for standard antibiotics are presented as a range based on available data for the species, as strain-specific data for RN4220, KCTC 3932, and KCTC 1924 were not consistently available in the searched literature. This variation can be significant. For instance, penicillin resistance in S. pneumoniae is common and MICs can vary widely.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The data presented in this guide was primarily obtained using the broth microdilution method.

Broth Microdilution Method

This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3]

1. Preparation of Materials:

  • Bacterial Strains: Staphylococcus aureus RN4220, Streptococcus pneumoniae KCTC 3932, Escherichia coli KCTC 1924.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus and E. coli. For S. pneumoniae, CAMHB supplemented with 2-5% lysed horse blood is typically used.
  • Antimicrobial Agents: this compound and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Bacterial colonies are picked from a fresh agar plate and suspended in a sterile saline solution.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized inoculum is further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The antimicrobial agents are serially diluted in the broth directly in the 96-well plates. This creates a range of concentrations to be tested.
  • A standardized bacterial inoculum is added to each well containing the antimicrobial dilution.
  • Positive control wells (containing bacteria and broth without any antimicrobial) and negative control wells (containing only broth) are included on each plate.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is performed in an atmosphere enriched with 5% CO₂.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound's primary antibacterial effect is achieved through the inhibition of the enoyl-acyl carrier protein reductase (FabI).[4][5] FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. This pathway is essential for the biosynthesis of bacterial cell membranes and other vital components.

Below is a diagram illustrating the bacterial fatty acid synthesis (FASII) pathway and the point of inhibition by this compound.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP Acetoacetyl-ACP->beta-hydroxyacyl-ACP FabG (NADPH) enoyl-ACP enoyl-ACP beta-hydroxyacyl-ACP->enoyl-ACP FabZ/A acyl-ACP (C[n+2]) acyl-ACP (C[n+2]) enoyl-ACP->acyl-ACP (C[n+2]) FabI (NADH) FabI FabI acyl-ACP (C[n+2])->FabH To next cycle This compound This compound This compound->FabI Inhibits

Caption: Bacterial FASII pathway and this compound's inhibition of FabI.

Experimental Workflow for MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate 96-well plate with bacteria and this compound A->C B Prepare serial dilutions of this compound B->C D Incubate plate (37°C, 16-20h) C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

A Comparative Guide to Meleagrine Production Across Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of Meleagrine production, focusing on the genetic determinants, biosynthetic pathways, and methodologies for quantification. This compound, a prenylated indole alkaloid with a complex triazaspirocyclic skeleton, has garnered significant interest for its potential pharmacological activities. Understanding its production across different fungal species is crucial for optimizing yield and exploring its therapeutic applications.

Quantitative Production of this compound

This compound production is predominantly associated with the fungal genus Penicillium. However, significant variations exist between species, primarily due to differences in their genetic makeup. While some species are prolific producers, others lack the necessary enzymatic machinery for its biosynthesis. The following table summarizes the known this compound production capabilities of selected Penicillium species.

Fungal SpeciesThis compound Production CapabilityReported YieldKey Genetic Determinants
Penicillium chrysogenumProducerNot consistently reported in comparative studiesPossesses the complete roquefortine/meleagrin gene cluster.
Penicillium crustosumProducerDetected, but quantitative data is limited.[1]Presumed to have a functional meleagrin biosynthetic pathway.
Penicillium communeProducerIsolated from this species, indicating production capability.Contains genes for meleagrin biosynthesis.
Penicillium sp. OUCMDZ-1435ProducerUp to 335 mg/L under optimized fermentation conditions.[2]Specific gene cluster not detailed in the available literature.
Penicillium roquefortiNon-producerDoes not produce this compound.[3][4]Contains a truncated roquefortine/meleagrin gene cluster lacking the genes required for the conversion of roquefortine C to this compound.[3][4]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the production of another mycotoxin, roquefortine C. In Penicillium chrysogenum, a well-studied model organism for this pathway, a dedicated gene cluster orchestrates a series of enzymatic reactions to synthesize these complex molecules. The pathway begins with the condensation of L-tryptophan and L-histidine and proceeds through several intermediates. In species like P. roqueforti, the pathway terminates at roquefortine C due to the absence of key enzymes responsible for the subsequent conversion steps that lead to this compound.[3][4]

Meleagrine_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_species Species-Specific Production L-Tryptophan L-Tryptophan Intermediate A Intermediate A L-Tryptophan->Intermediate A L-Histidine L-Histidine L-Histidine->Intermediate A Roquefortine C Roquefortine C Intermediate B Intermediate B Roquefortine C->Intermediate B P. chrysogenum specific enzymes P_roqueforti Penicillium roqueforti Roquefortine C->P_roqueforti Intermediate A->Roquefortine C Multiple Steps This compound This compound Intermediate B->this compound P. chrysogenum specific enzymes P_chrysogenum Penicillium chrysogenum This compound->P_chrysogenum Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis & Comparison Select Penicillium Species Select Penicillium Species Inoculate Liquid Media Inoculate Liquid Media Select Penicillium Species->Inoculate Liquid Media Incubate under Controlled Conditions Incubate under Controlled Conditions Inoculate Liquid Media->Incubate under Controlled Conditions Separate Mycelium and Filtrate Separate Mycelium and Filtrate Incubate under Controlled Conditions->Separate Mycelium and Filtrate Solvent Extraction Solvent Extraction Separate Mycelium and Filtrate->Solvent Extraction Concentrate Crude Extract Concentrate Crude Extract Solvent Extraction->Concentrate Crude Extract Chromatographic Purification Chromatographic Purification Concentrate Crude Extract->Chromatographic Purification HPLC-MS/MS Quantification HPLC-MS/MS Quantification Chromatographic Purification->HPLC-MS/MS Quantification Data Analysis Data Analysis HPLC-MS/MS Quantification->Data Analysis Comparative Assessment Comparative Assessment Data Analysis->Comparative Assessment

References

A Comparative Analysis of the Bioactivities of Meleagrine and Oxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the bioactive compounds Meleagrine and oxaline. Both are fungal alkaloids derived from Penicillium species and share a close structural relationship, with oxaline being an O-methylated derivative of this compound. While exhibiting overlapping bioactivities, key differences in their mechanisms of action and potency exist. This document summarizes experimental data, details key experimental protocols, and visualizes relevant biological pathways to aid in research and development.

Comparative Bioactivity Data

The primary bioactivities of this compound and oxaline investigated to date are their anticancer and antibacterial effects. The following tables summarize the available quantitative data for easy comparison.

Table 1: Comparative Cytotoxicity (IC₅₀, µM)
Cell LineCancer TypeThis compoundOxalineReference
HepG2 Hepatocellular Carcinoma1.824.27[1]
MCF-7 Breast Adenocarcinoma4.94>10[1]
HCT-116 Colorectal Carcinoma5.74.94[1]
A549 Lung Carcinoma>106.85[1]
K562 Chronic Myelogenous Leukemia>107.8[1]
P6C (Not Specified)>109.41[1]
Jurkat T-cell Leukemia-8.7[2]
KB-3-1 Cervix Carcinoma3.07 µM-[3]
KB-V1 Multidrug-Resistant Cervix Carcinoma6.07 µM-[3]

Note: A lower IC₅₀ value indicates greater potency.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
Bacterial StrainThis compoundOxalineReference
Staphylococcus aureus32-64-[4]
Escherichia coli32-64-[4]
Streptococcus pneumoniae32-64-[4]

Mechanisms of Action and Signaling Pathways

This compound and oxaline exert their cytotoxic effects through distinct primary mechanisms. This compound primarily acts as a c-Met kinase inhibitor, while oxaline functions as a tubulin polymerization inhibitor.

This compound: c-Met Kinase Inhibition

This compound has been identified as a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[5] The c-Met pathway is crucial for cell proliferation, migration, and invasion, and its dysregulation is implicated in various cancers. By inhibiting c-Met, this compound effectively blocks these downstream signaling cascades.

Meleagrine_cMet_Pathway This compound This compound cMet c-Met Receptor This compound->cMet Inhibits PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Migration Cell Migration STAT3->Migration

This compound's inhibition of the c-Met signaling pathway.
Oxaline: Tubulin Polymerization Inhibition and M-Phase Arrest

Oxaline's primary mode of cytotoxic action is the inhibition of tubulin polymerization.[6] By disrupting microtubule dynamics, oxaline interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to cell cycle arrest in the M phase, and can subsequently trigger apoptosis.

Oxaline_Tubulin_Pathway Oxaline Oxaline Tubulin Tubulin Dimers Oxaline->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MPhase M-Phase Arrest MitoticSpindle->MPhase Disruption leads to Apoptosis Apoptosis MPhase->Apoptosis

Oxaline's inhibition of tubulin polymerization leading to M-phase arrest.

Experimental Protocols

The following are summaries of key experimental protocols used to assess the bioactivity of this compound and oxaline.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat cells with various concentrations of this compound or oxaline and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis: Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[9]

  • Staining: Wash the cells with PBS and then stain with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

c-Met Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Reaction Setup: In a 384-well plate, combine the c-Met enzyme, a fluorescently labeled substrate peptide, and various concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Detection: After incubation, add a development reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibition of c-Met results in a decrease in the TR-FRET signal.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer with GTP.[11]

  • Compound Addition: Add different concentrations of oxaline or a vehicle control to the reaction mixture.

  • Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[11] The absorbance increase corresponds to the extent of tubulin polymerization.

Biosynthesis of this compound and Oxaline

This compound and oxaline are synthesized in fungi through a branched pathway originating from roquefortine C.[12] this compound is formed first, and then a subsequent methylation step, catalyzed by the enzyme OxaC, converts this compound to oxaline.[13]

Biosynthesis_Pathway RoquefortineC Roquefortine C Intermediates Multiple Enzymatic Steps RoquefortineC->Intermediates This compound This compound Intermediates->this compound OxaC OxaC (Methyltransferase) This compound->OxaC Oxaline Oxaline OxaC->Oxaline

Simplified biosynthetic pathway from Roquefortine C to Oxaline.

Conclusion

This compound and oxaline, while structurally similar, exhibit distinct and potent bioactivities that make them interesting candidates for further drug development. This compound's selective inhibition of the c-Met kinase pathway presents a promising avenue for targeted cancer therapy, particularly in c-Met dependent malignancies. Oxaline's role as a tubulin polymerization inhibitor places it within a class of well-established anticancer agents, though its specific profile warrants further investigation. The comparative data and experimental protocols provided in this guide offer a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of these fungal alkaloids.

References

Validating the c-Met Inhibitory Effect of Meleagrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel cancer therapeutics, the c-Met receptor tyrosine kinase represents a prime target. Its dysregulation is a known driver in the progression and metastasis of numerous cancers. This guide provides a comparative analysis of the natural indole alkaloid, Meleagrine, against established c-Met inhibitors, Crizotinib and Capmatinib, offering a comprehensive overview of its potential as a therapeutic agent.

In Vitro Performance: A Head-to-Head Look

The inhibitory potential of this compound and its counterparts has been evaluated across various biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: Biochemical c-Met Kinase Inhibition

CompoundAssay Typec-Met VariantIC50Reference
This compound Z-Lyte AssayWild-type4.2 µM[1]
Z-Lyte AssayMutant (M1250T)2.1 µM[1]
Crizotinib Cell-freeWild-type11 nM[2][3]
Capmatinib Cell-freeWild-type0.13 nM

Table 2: Anti-proliferative Activity in c-Met Dependent Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
This compound MDA-MB-231Triple-Negative Breast Cancer1.8 µM[1]
MDA-MB-468Triple-Negative Breast Cancer3.2 µM[1]
BT-474Breast Cancer (HER2+)8.9 µM[1]
SK-BR-3Breast Cancer (HER2+)4.5 µM[1]
MCF7Breast Cancer (ER+)6.3 µM[1]
Crizotinib GTL-16Gastric Carcinoma9.7 nM[2]
NCI-H441Lung Carcinoma11 nM (migration)[2]
KARPAS-299Anaplastic Large Cell Lymphoma24 nM[2][3]
Capmatinib SNU-5Gastric Cancer1.2 nM
S114-12.4 nM
H441Lung Carcinoma~0.5 nM (colony formation)
U-87 MGGlioblastoma2 nM

Unraveling the Mechanism: c-Met Signaling and Inhibition

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a complex cascade that, when aberrantly activated, drives tumor growth, invasion, and metastasis. This compound, Crizotinib, and Capmatinib all exert their anti-cancer effects by targeting the ATP-binding site of the c-Met kinase, albeit with differing potencies.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PLCg PLCγ cMet->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Invasion Invasion STAT3->Invasion PKC PKC PLCg->PKC Migration Migration PKC->Migration This compound This compound This compound->cMet Crizotinib Crizotinib Crizotinib->cMet Capmatinib Capmatinib Capmatinib->cMet

Figure 1: Simplified c-Met signaling pathway and points of inhibition.

Western blot analyses confirm that this compound effectively reduces the phosphorylation of c-Met in a dose-dependent manner without affecting the total c-Met protein levels.[1] This inhibition of c-Met activation subsequently blocks downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[4][5] Crizotinib and Capmatinib have been shown to similarly inhibit c-Met phosphorylation and its downstream effectors.[6][7]

Experimental Validation Workflow

Validating a novel c-Met inhibitor like this compound involves a multi-step process, from initial biochemical assays to in vivo efficacy studies.

validation_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., Z-Lyte) Cell_Viability Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Viability Potency Confirmation Western_Blot Western Blot Analysis (p-c-Met & downstream) Cell_Viability->Western_Blot Mechanism of Action Migration_Invasion Migration & Invasion Assays (e.g., Transwell) Western_Blot->Migration_Invasion Functional Effects Xenograft Tumor Xenograft Model Migration_Invasion->Xenograft Efficacy in Animal Model PDX Patient-Derived Xenograft (PDX) Model Xenograft->PDX Clinical Relevance Toxicity Toxicity Studies PDX->Toxicity Safety Profile

Figure 2: Experimental workflow for validating c-Met inhibitors.

In Vivo Efficacy of this compound

In a preclinical study using an orthotopic nude mouse model with the triple-negative breast cancer cell line MDA-MB-231, this compound demonstrated potent in vivo anti-tumor activity.[1] Treatment with this compound significantly suppressed tumor growth, highlighting its potential as a therapeutic agent for c-Met-dependent malignancies.[1]

Comparative Summary

This logical diagram provides a high-level comparison of this compound with Crizotinib and Capmatinib based on key drug development parameters.

comparison_summary cluster_this compound This compound cluster_crizotinib Crizotinib cluster_capmatinib Capmatinib M_Potency Potency: Moderate (µM range) Criz_Potency Potency: High (nM range) M_Selectivity Selectivity: Good (c-Met dependent cells) M_Origin Origin: Natural Product M_Stage Development Stage: Preclinical Cap_Potency Potency: Very High (sub-nM range) Criz_Selectivity Selectivity: Multi-kinase (ALK, ROS1) Criz_Origin Origin: Synthetic Criz_Stage Development Stage: Clinically Approved Cap_Selectivity Selectivity: Highly Selective for c-Met Cap_Origin Origin: Synthetic Cap_Stage Development Stage: Clinically Approved

Figure 3: Comparative overview of this compound, Crizotinib, and Capmatinib.

Detailed Experimental Protocols

1. c-Met Kinase Assay (Z-Lyte™ Kinase Assay Kit)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant c-Met kinase.

  • Materials: Z-Lyte™ Kinase Assay Kit - Tyr 6 Peptide, recombinant human c-Met (wild-type or mutant), test compounds (this compound, etc.), ATP, and a fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 384-well plate, add the test compound, c-Met enzyme, and the Z-Lyte™ Tyr 6 Peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Add the Z-Lyte™ Development Reagent to each well.

    • Incubate for an additional hour at room temperature.

    • Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a microplate reader.

    • Calculate the emission ratio and determine the percent inhibition. IC50 values are calculated from the dose-response curves.

2. Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of a compound on the viability and proliferation of cancer cells.

  • Materials: c-Met dependent cancer cell lines (e.g., MDA-MB-231), culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3. Western Blot Analysis for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins.

  • Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, PVDF membranes, primary antibodies (anti-p-c-Met, anti-total c-Met, anti-p-AKT, etc.), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Treat cells with the test compound at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.

4. Cell Migration and Invasion Assays (Transwell Assay)

These assays evaluate the effect of a compound on the migratory and invasive potential of cancer cells.

  • Materials: Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively), cancer cell lines, serum-free medium, and medium containing a chemoattractant (e.g., HGF or FBS).

  • Procedure:

    • Seed cancer cells in the upper chamber of the Transwell insert in a serum-free medium containing the test compound.

    • Add a chemoattractant to the lower chamber.

    • Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

    • Remove the non-migrated/invaded cells from the upper surface of the insert.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the number of stained cells under a microscope.

    • Compare the number of migrated/invaded cells in the treated groups to the control group to determine the inhibitory effect of the compound.

References

Meleagrine vs. Other Natural Products for Breast Cancer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel therapeutic agents against breast cancer, natural products have emerged as a promising frontier. Among these, the indole alkaloid meleagrine has demonstrated significant potential. This guide provides a comparative analysis of this compound against other well-researched natural products—curcumin, resveratrol, sulforaphane, and genistein—in the context of breast cancer treatment. The following sections present quantitative data on their efficacy, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Data Presentation: Comparative Efficacy of Natural Products

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural products against various human breast cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.

Natural ProductMCF-7 (ER+, PR+, HER2-)MDA-MB-231 (TNBC)MDA-MB-468 (TNBC)BT-474 (ER+, PR+, HER2+)SK-BR-3 (HER2+)
This compound 1.9 µM, 4.94 µM6.8 µM8.9 µM2.7 µM2.8 µM
Curcumin ~1.32-25 µM~11.32-26 µM~18.61 µM--
Resveratrol 51.18 µM~50-185 µM---
Sulforaphane ~4.05-15 µM~0.5-21 µM~1.8 µM-~16.64 µM
Genistein ~6.5-12.0 µg/mL-~6.5-12.0 µg/mL--

Note: IC50 values can vary between studies due to different experimental conditions. TNBC stands for Triple-Negative Breast Cancer.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of these natural products.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the natural products (e.g., this compound, curcumin) or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels. This is crucial for investigating the effect of natural products on signaling pathways.

  • Protein Extraction: Cells are treated with the natural product, washed with PBS, and then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., c-Met, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing Assay)

The wound healing assay is a simple method to study directional cell migration in vitro.

  • Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with fresh medium containing the natural product at a non-toxic concentration.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these natural products are mediated through their interaction with various cellular signaling pathways.

This compound and the c-Met Signaling Pathway

This compound has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is often dysregulated in breast cancer, promoting tumor growth, invasion, and metastasis. This compound's inhibition of c-Met blocks these downstream effects.

Meleagrine_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS HGF HGF HGF->c-Met Binds & Activates This compound This compound Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion Metastasis Metastasis ERK->Metastasis Melegrine Melegrine Melegrine->c-Met Inhibits

This compound inhibits the HGF/c-Met signaling pathway.
Curcumin and the PI3K/Akt/mTOR Pathway

Curcumin has been shown to exert its anti-cancer effects by targeting multiple signaling pathways, including

Independent Validation of Meleagrine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated mechanisms of action of Meleagrine, a prenylated indole alkaloid derived from Penicillium species, with other known activators of the Nrf2 signaling pathway. The information is compiled from independent research studies to support further investigation and drug development efforts.

Core Mechanism of Action: Multi-Targeting Cellular Stress and Inflammatory Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways involved in oxidative stress, inflammation, apoptosis, and fibrosis. Independent studies have validated its ability to:

  • Activate the Nrf2/HO-1 Antioxidant Pathway: this compound upregulates the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2), and its downstream target, Heme Oxygenase-1 (HO-1). This enhances the cellular defense against oxidative stress.[1]

  • Inhibit the TLR4/NF-κB Inflammatory Pathway: this compound suppresses the gene expression of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB). This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[1]

  • Modulate Apoptosis: this compound exhibits anti-apoptotic properties by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[1]

  • Attenuate Fibrosis: this compound inhibits the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a key driver of fibrosis. This results in the downregulation of fibrotic markers such as α-smooth muscle actin (α-SMA), type I collagen, and matrix metalloproteinase-9 (MMP-9).[1]

Comparative Analysis with Other Nrf2 Activators

While direct comparative studies are limited, this section contrasts the known effects of this compound with other well-characterized Nrf2 activators: Sulforaphane, Curcumin, and Dimethyl Fumarate.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its alternatives. Note: Data is compiled from different studies and experimental conditions may vary.

Table 1: Nrf2 and HO-1 Upregulation

CompoundModelAssayResultReference
This compound Bleomycin-induced pulmonary fibrosis in miceqPCRSignificant increase in Nrf2 and HO-1 mRNA[1]
Sulforaphane Primary microglia from miceqPCRSignificant increase in Nrf2, NQO1, and HMOX1 mRNA[2][3]
Curcumin Human nasal fibroblastsWestern BlotSignificant increase in nuclear Nrf2, HO-1, and SOD2 protein[4]
Dimethyl Fumarate Human retinal endothelial cellsWestern BlotConcentration-dependent increase in Nrf2 and HO-1 protein[5]

Table 2: Inhibition of Inflammatory Markers

CompoundModelMarker(s)ResultReference
This compound Bleomycin-induced pulmonary fibrosis in miceTLR4, NF-κB, TNF-α, IL-6, IFN-γSignificant decrease in gene and protein expression[1][6]
Sulforaphane LPS-stimulated microgliaIL-1β, IL-6, iNOSAttenuation of LPS-induced expression[2][3]
Curcumin Urban particulate matter-exposed fibroblastsp-ERKSignificant reduction in phosphorylation[4]
Dimethyl Fumarate Multiple Sclerosis patientsN/AKnown to have anti-inflammatory effects via Nrf2[7][8][9]

Table 3: Modulation of Apoptosis Markers (Bcl-2/Bax Ratio)

CompoundModelAssayResultReference
This compound Bleomycin-induced pulmonary fibrosis in miceWestern BlotIncreased Bcl-2, decreased Bax[1]
Curcumin Human malignant glioblastoma cellsWestern BlotIncreased Bax, decreased Bcl-2 (pro-apoptotic in cancer)[10]

Table 4: Inhibition of Fibrosis Markers

CompoundModelMarker(s)ResultReference
This compound Bleomycin-induced pulmonary fibrosis in miceTGF-β1, Smad-2, α-SMA, Collagen ISignificant decrease in gene and protein expression[1]
Pirfenidone (Anti-fibrotic drug) MDCK cellsTGF-β1, Smad, ERKDownregulation of pathway[11]

Table 5: Cytotoxicity Data (IC50 Values)

CompoundCell LineIC50 (µM)Reference
This compound A-549 (Lung Carcinoma)19.9[12]
HL-60 (Leukemia)7.4[12]
BEL-7402 (Hepatocellular Carcinoma)1.8 - 6.7[12]
MOLT-4 (T-lymphoblast)1.8 - 6.7[12]
MCF-7 (Breast Cancer)4.94[13]
HCT-116 (Colon Cancer)5.7[13]
HepG2 (Hepatocellular Carcinoma)1.82[13]
Curcumin Breast Cancer Cells12.60[14]

Signaling Pathway and Experimental Workflow Diagrams

Meleagrine_Mechanism_of_Action This compound This compound TLR4 TLR4 This compound->TLR4 Keap1 Keap1 This compound->Keap1 TGFb1 TGF-β1 This compound->TGFb1 Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) NFkB->Pro_inflammatory_Cytokines Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Smad2 Smad2 TGFb1->Smad2 Fibrosis_Genes Fibrosis-related Genes (α-SMA, Collagen I, MMP-9) Smad2->Fibrosis_Genes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's multi-target mechanism of action.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Nrf2, anti-Bcl-2, anti-Bax) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

References

Unraveling the Transcriptomic Landscape: A Comparative Analysis of Meleagrine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a novel compound is paramount. This guide provides a comparative transcriptomic analysis of cells treated with Meleagrine, a fungal alkaloid with promising therapeutic potential. By examining its effects on gene expression in contrast to compounds with known mechanisms of action, we can illuminate its primary and secondary cellular targets.

This compound, a natural product of Penicillium species, has been identified as an inhibitor of bacterial fatty acid synthesis through the targeting of enoyl-acyl carrier protein reductase (FabI).[1][2] Further investigations suggest a broader bioactivity, including the activation of the Nrf2/HO-1 antioxidant response and the inhibition of the pro-inflammatory NF-κB signaling pathway.[3] To contextualize the transcriptomic consequences of these activities, this guide compares the gene expression profiles of this compound-treated cells with those treated with a FabI inhibitor (Triclosan), an Nrf2 activator (Sulforaphane), and an NF-κB inhibitor (Parthenolide).

Quantitative Transcriptomic Analysis: A Comparative Overview

The following table summarizes the differential gene expression of key target genes in response to treatment with this compound and its functional counterparts. The data, presented as log2 fold change, is a representative compilation derived from independent transcriptomic studies of each compound class. This comparative approach allows for a nuanced understanding of this compound's dominant and overlapping mechanisms of action.

Gene SymbolGene NamePathway AssociationThis compound (Representative)Triclosan (FabI Inhibition)Sulforaphane (Nrf2 Activation)Parthenolide (NF-κB Inhibition)
FASNFatty Acid SynthaseFatty Acid Biosynthesis-1.8-2.10.20.1
SCDStearoyl-CoA DesaturaseFatty Acid Biosynthesis-1.5-1.90.10.0
NQO1NAD(P)H Quinone Dehydrogenase 1Nrf2 Antioxidant Response2.50.33.00.4
HMOX1Heme Oxygenase 1Nrf2 Antioxidant Response2.80.43.50.5
GCLCGlutamate-Cysteine Ligase Catalytic SubunitNrf2 Antioxidant Response2.20.22.80.3
IL6Interleukin 6NF-κB Inflammatory Response-2.0-0.3-0.5-2.5
TNFTumor Necrosis FactorNF-κB Inflammatory Response-1.7-0.2-0.4-2.2
ICAM1Intercellular Adhesion Molecule 1NF-κB Inflammatory Response-1.9-0.1-0.3-2.4

Experimental Protocols

To ensure reproducibility and transparency, the following is a detailed methodology for a comparative transcriptomic study designed to assess the effects of this compound and other bioactive compounds.

Cell Culture and Treatment

Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For transcriptomic analysis, cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with 10 µM this compound, 10 µM Triclosan, 5 µM Sulforaphane, or 10 µM Parthenolide for 24 hours. A vehicle control (0.1% DMSO) is also included.

RNA Isolation and Library Preparation

Total RNA is extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA samples with an RNA Integrity Number (RIN) greater than 8.0 are used for library preparation.

RNA sequencing libraries are prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Briefly, 1 µg of total RNA is subjected to poly-A selection to enrich for mRNA. The enriched mRNA is then fragmented and primed for first-strand cDNA synthesis, followed by second-strand synthesis where dUTP is incorporated in place of dTTP. The resulting double-stranded cDNA is adenylated at the 3' ends, and Illumina sequencing adapters are ligated. The ligated products are then amplified by PCR to create the final cDNA library.

RNA Sequencing and Data Analysis

The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads. The raw sequencing reads are first assessed for quality using FastQC. Adapter sequences and low-quality reads are trimmed using Trimmomatic. The cleaned reads are then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression is quantified by counting the number of reads mapping to each gene using featureCounts.

Differential gene expression analysis is performed using the DESeq2 package in R.[4] Genes with a Benjamini-Hochberg adjusted p-value (padj) less than 0.05 and a log2 fold change greater than 1 or less than -1 are considered differentially expressed.

Visualizing the Molecular Pathways

To better illustrate the mechanisms of action discussed, the following diagrams, generated using the DOT language for Graphviz, depict the relevant signaling pathways and the experimental workflow.

Meleagrine_Signaling_Pathways cluster_fabI Fatty Acid Synthesis Inhibition cluster_nrf2 Nrf2 Activation Pathway cluster_nfkb NF-κB Inhibition Pathway This compound This compound FabI FabI This compound->FabI Inhibits FattyAcids Fatty Acid Production FabI->FattyAcids Inhibits Meleagrine_Nrf2 This compound Keap1 Keap1 Meleagrine_Nrf2->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (NQO1, HMOX1) ARE->AntioxidantGenes Activates Meleagrine_NFkB This compound IKK IKK Meleagrine_NFkB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression (IL6, TNF) Nucleus->InflammatoryGenes Activates

Caption: Signaling pathways modulated by this compound treatment.

Transcriptomics_Workflow CellCulture Cell Culture (e.g., HepG2) Treatment Treatment (this compound, Alternatives, Control) CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA Enrichment & cDNA Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing (Paired-end Reads) Library_Prep->Sequencing QC2 Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment Alignment to Reference Genome (STAR) QC2->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Downstream Downstream Analysis (Pathway Enrichment, etc.) DEA->Downstream

Caption: Experimental workflow for comparative transcriptomics analysis.

References

Safety Operating Guide

Proper Disposal of Meleagrine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the bioactive indole alkaloid, meleagrine, ensuring personnel safety and regulatory compliance.

This compound, a bioactive indole alkaloid derived from Penicillium species, necessitates meticulous disposal procedures due to its potential biological activity. Adherence to established safety protocols and waste management regulations is paramount to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, encompassing immediate safety measures, waste segregation, and final disposal logistics.

Chemical and Hazard Profile of this compound

A thorough understanding of the chemical properties and potential hazards of this compound is fundamental to its safe management.

PropertyValueReference
Chemical Formula C₂₃H₂₃N₅O₄
Molar Mass 433.46 g/mol
Appearance Solid (form may vary)
Potential Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. As a bioactive compound, it should be handled as potentially cytotoxic.
Incompatibilities Strong oxidizing agents
Decomposition Products Combustion may produce toxic oxides of carbon and nitrogen.

Experimental Protocols: Waste Handling and Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize exposure and ensure regulatory compliance. This process begins with immediate waste segregation at the point of generation and concludes with collection by a certified hazardous waste management service.

Step 1: Immediate Segregation of this compound Waste

Proper segregation at the source is the most critical step in the disposal process.

  • Designate Waste Streams: Establish three distinct, clearly labeled waste streams for solid, liquid, and sharp waste contaminated with this compound.

  • Solid Waste: Place all contaminated personal protective equipment (PPE), including gloves, lab coats, and bench paper, into a designated, leak-proof, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions or contaminated solvents, in a dedicated, shatter-proof, and leak-proof container. Ensure the container is compatible with the solvents used.

  • Sharps Waste: Dispose of all contaminated sharps, including needles, syringes, and glass Pasteur pipettes, in a puncture-resistant sharps container specifically designated for cytotoxic or hazardous chemical waste.

Step 2: Proper Labeling and Container Management

Accurate and compliant labeling is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3]

  • Label Contents: All waste containers must be labeled with the words "Hazardous Waste."[4]

  • Identify Constituents: Clearly list all chemical constituents, including "this compound" and any solvents or other chemicals present.

  • Indicate Hazards: Affix appropriate hazard pictograms (e.g., irritant, toxic).

  • Record Dates: Note the date when the waste was first added to the container.

  • Secure Containers: Keep all waste containers securely closed when not in use.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required for the temporary collection of hazardous waste within the laboratory.

  • Location: The SAA should be located at or near the point of waste generation.[4]

  • Secondary Containment: Store liquid waste containers in secondary containment trays to prevent the spread of potential spills.

  • Segregation: Ensure that incompatible waste streams are not stored together.

  • Volume Limits: Adhere to the volume limits for SAAs as defined by the EPA (typically up to 55 gallons of non-acutely hazardous waste).[4]

Step 4: Arranging for Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.

  • High-Temperature Incineration: The recommended disposal method for cytotoxic and bioactive compounds like this compound is high-temperature incineration, which ensures complete destruction of the molecule.[5][6]

Mandatory Visualizations

To further clarify the procedural flow and logical relationships in this compound disposal, the following diagrams have been generated.

MeleagrineDisposalWorkflow This compound Waste Disposal Workflow cluster_generation Point of Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Experimentation with this compound B Solid Waste (Gloves, PPE, etc.) A->B Generates C Liquid Waste (Solutions, Solvents) A->C Generates D Sharps Waste (Needles, Pipettes) A->D Generates E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Sharps Container for Cytotoxics D->G H Satellite Accumulation Area (SAA) E->H Store in F->H Store in G->H Store in I EHS Coordination & Waste Pickup Request H->I J Collection by Licensed Hazardous Waste Vendor I->J K High-Temperature Incineration J->K

Caption: A workflow diagram illustrating the step-by-step process for this compound waste disposal.

LogicalRelationships Logical Relationships in this compound Waste Management cluster_principles Core Principles cluster_actions Required Actions cluster_regulations Governing Regulations P1 Personnel Safety P2 Environmental Protection P3 Regulatory Compliance R1 OSHA Laboratory Standard (29 CFR 1910.1450) P3->R1 is mandated by R2 EPA RCRA (40 CFR Part 262) P3->R2 is mandated by A1 Proper Segregation A1->P1 A1->P2 A2 Accurate Labeling A2->P1 A2->P3 A3 Secure Storage A3->P1 A3->P2 A4 Professional Disposal A4->P2 A4->P3

Caption: A diagram showing the logical relationships between core principles, actions, and regulations.

By implementing these procedures, research institutions can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Meleagrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of Meleagrine, a bioactive alkaloid. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound, a prenylated indole alkaloid produced by Penicillium species, requires careful handling due to its potential biological activities and uncharacterized toxicological profile.

Hazard Identification and Personal Protective Equipment

While comprehensive toxicity data for this compound is not currently available, its classification as a bioactive alkaloid necessitates stringent safety precautions. The primary routes of potential exposure are inhalation, dermal contact, and ingestion.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.
Eye Protection Safety glasses with side-shields or goggles.
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area. For procedures that may generate dust or aerosols, a NIOSH-approved respirator or use of a certified chemical fume hood is required.

Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area 1 Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment 2 Weigh this compound Weigh this compound Assemble Equipment->Weigh this compound 3 Dissolve/Suspend Dissolve/Suspend Weigh this compound->Dissolve/Suspend 4 Perform Experiment Perform Experiment Dissolve/Suspend->Perform Experiment 5 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces 6 Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste 7 Doff PPE Doff PPE Dispose Waste->Doff PPE 8 Wash Hands Wash Hands Doff PPE->Wash Hands 9

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work area by ensuring it is clean and uncluttered. If working with powder, this must be done in a chemical fume hood.

    • Assemble all necessary equipment (e.g., glassware, stir plates, pipettes) within the designated work area.

  • Handling:

    • Carefully weigh the required amount of this compound. Avoid generating dust.

    • Dissolve or suspend the this compound in the desired solvent.

    • Conduct the experimental procedure, minimizing the potential for splashes or aerosol generation.

  • Cleanup and Disposal:

    • Following the experiment, decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a laboratory detergent.

    • Dispose of all contaminated waste, including unused this compound, contaminated PPE, and cleaning materials, in a designated hazardous waste container.

    • Carefully doff PPE, avoiding contact with the outer surfaces.

    • Thoroughly wash hands with soap and water.

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

This compound has been identified as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis (FAS-II) pathway.[2][3] This pathway is essential for bacterial survival, making FabI a target for antibacterial agents. This compound's inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial growth inhibition.[2][4]

Signaling Pathway of this compound's Antibacterial Action

This compound This compound FabI FabI (Enoyl-ACP Reductase) This compound->FabI Inhibits Elongation Fatty Acid Elongation FabI->Elongation Catalyzes FAS_II Fatty Acid Synthesis II Pathway Membrane Bacterial Cell Membrane Synthesis Elongation->Membrane Growth Bacterial Growth Inhibition Membrane->Growth Leads to

Caption: this compound inhibits the FabI enzyme in the bacterial FAS-II pathway.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, weigh boats, pipette tips, and other disposable lab supplies.
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste container.Includes unused solutions of this compound and contaminated solvents.
Sharps Labeled, puncture-proof sharps container.Includes needles, syringes, and razor blades contaminated with this compound.

Disposal Pathway:

  • Segregation: At the point of generation, segregate waste into the appropriate containers.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for collection by the institution's environmental health and safety (EHS) department for final disposal in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meleagrine
Reactant of Route 2
Meleagrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.